molecular formula C8H6Cl2O3 B1329618 3,5-Dichloro-2-methoxybenzoic acid CAS No. 22775-37-7

3,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1329618
CAS No.: 22775-37-7
M. Wt: 221.03 g/mol
InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSCSCAPKFMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177316
Record name 3,5-Dichloro-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22775-37-7
Record name 3,5-Dichloro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22775-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLORO-O-ANISIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Y7TP3UN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichloro-2-methoxybenzoic acid. The information is compiled from various chemical databases and presented for easy reference and application in a research and development setting.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: 3,5-Dichloro-o-anisic acid[1]

  • CAS Number: 22775-37-7[1][2]

  • Molecular Formula: C₈H₆Cl₂O₃[1][3]

Quantitative Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation contexts.

PropertyValueSource
Molecular Weight 221.04 g/mol [1]
Melting Point 166-167 °C[4]
Boiling Point 333.2 ± 37.0 °C (Predicted)[4]
Appearance White to off-white crystalline solid (Inferred from related compounds)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone (Inferred from related compounds)[5][6]
pKa No experimental data available. Predicted for the related 3,5-Dichlorobenzoic acid: 3.46 ± 0.10[5]

Experimental Protocols for Property Determination

While the specific experimental reports for determining the physical properties of this compound are not publicly detailed, the values presented are typically obtained using standardized, high-precision analytical methods. Below are the general methodologies employed for such characterizations.

3.1 Melting Point Determination The melting point is a critical indicator of purity. The standard method for its determination is the Capillary Melting Point Method .

  • Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus alongside a thermometer. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

  • Alternative Method: Differential Scanning Calorimetry (DSC) can also be used. This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram.

3.2 Boiling Point Determination For high-boiling-point solids, the boiling point is often predicted using computational models or determined experimentally under vacuum to prevent decomposition.

  • Principle (Distillation): The compound is heated until it transitions from liquid to vapor. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is the boiling point. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum distillation) and the result extrapolated to atmospheric pressure.

  • Computational Prediction: As indicated by the available data, the boiling point for this compound is often predicted using software that employs quantitative structure-property relationship (QSPR) models based on the molecule's structure.

3.3 Solubility Assessment Solubility is determined by adding a solute to a solvent until the solution is saturated and undissolved solid remains.

  • Principle (Equilibrium Method): A surplus of the solid compound is mixed with a specific solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using techniques like HPLC or UV-Vis spectroscopy. This process is repeated for various solvents of interest.

Visualization of Workflow

The logical flow for the physical characterization of a chemical compound like this compound is outlined below. This process ensures a systematic evaluation of its fundamental properties.

G Workflow for Physical Property Characterization cluster_synthesis Compound Synthesis & Purification cluster_properties Physical Property Determination cluster_data Data Compilation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, NMR) Purification->Purity MP Melting Point (Capillary Method / DSC) Purity->MP Pure Compound (>98%) BP Boiling Point (Prediction / Vacuum Distillation) Purity->BP Pure Compound (>98%) Sol Solubility Screening (Equilibrium Method) Purity->Sol Pure Compound (>98%) Spec Spectroscopic Analysis (FTIR, Mass Spec) Purity->Spec Pure Compound (>98%) Report Technical Data Sheet / Report MP->Report Consolidate Data BP->Report Consolidate Data Sol->Report Consolidate Data Spec->Report Consolidate Data

Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

3,5-Dichloro-2-methoxybenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid (CAS No. 22775-37-7)

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties

This compound is a dichlorinated derivative of methoxybenzoic acid. Its chemical structure and properties are detailed below. It is important to distinguish this compound from its more commercially known isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), a common herbicide. This compound has been identified as a major impurity in technical grade Dicamba.[1]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 22775-37-7
IUPAC Name This compound
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Canonical SMILES COC1=C(C=C(C=C1Cl)Cl)C(=O)O
InChI Key AUVSCSCAPKFMEK-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

PropertyValue
Monoisotopic Mass 219.9694 g/mol
XLogP3 2.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2
Exact Mass 219.969399 g/mol
Topological Polar Surface Area 46.5 Ų
Heavy Atom Count 13
Complexity 198

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis of a Dichlorinated Benzoic Acid Precursor

The following is a representative protocol for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, which could serve as a precursor.

Reaction: Chlorination of benzonitrile followed by hydrolysis.

Procedure:

  • Chlorination: Benzonitrile is used as the raw material and is chlorinated to produce 3,5-dichlorobenzonitrile.[2]

  • Hydrolysis and Acidification: The resulting 3,5-dichlorobenzonitrile undergoes hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[2]

    • For alkaline or acidic hydrolysis of 3,5-dichlorobenzonitrile, the temperature is maintained at 80-90°C for 2-3 hours.[2]

    • During the acidification of 3,5-dichlorobenzoic acid, the temperature is controlled at 50-60°C for 0.5-1 hour.[2]

Diagram 1: General Synthesis Workflow

G General Synthesis Workflow for a Dichlorinated Benzoic Acid A Benzonitrile B Chlorination A->B Reagents C 3,5-Dichlorobenzonitrile B->C D Hydrolysis & Acidification C->D Conditions: 80-90°C, 2-3h E 3,5-Dichlorobenzoic Acid (Precursor) D->E Conditions: 50-60°C, 0.5-1h

Caption: General Synthesis Workflow for a Dichlorinated Benzoic Acid.

Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on structurally similar compounds can provide insights into its potential biological effects.

A study on the isomer 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) , a phenolic disinfection byproduct found in drinking water, investigated its cytotoxicity.[3] The study found that 3,5-DC-2-HBA exhibited significant cytotoxicity in various mammalian cell lines and caused a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.[3] Molecular docking simulations suggest that the compound interacts with Cu/Zn-superoxide dismutase (Cu/Zn-SOD) through van der Waals forces and hydrogen bonding.[3] This interaction may lead to conformational changes in the enzyme, modulating its activity and contributing to oxidative stress, which is a potential mechanism for its cytotoxicity.[3]

Diagram 2: Postulated Cytotoxic Mechanism of a Related Compound

G Postulated Cytotoxic Mechanism of 3,5-dichloro-2-hydroxybenzoic acid cluster_cell Mammalian Cell A 3,5-DC-2-HBA (External) B Cellular Uptake A->B C Intracellular 3,5-DC-2-HBA B->C E Conformational Change & Activity Modulation C->E Interaction D Cu/Zn-SOD D->E Binding F Increased SOD Activity E->F G Oxidative Stress F->G H Cytotoxicity G->H

Caption: Postulated Cytotoxic Mechanism of a Related Compound.

Safety and Handling

Hazard Identification:

  • Oral: Harmful if swallowed.[4]

  • Skin: May cause skin irritation.[4]

  • Eyes: Causes serious eye irritation.[4]

  • Inhalation: May cause respiratory irritation.[4]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.[6]

  • Spills: In case of a spill, contain the material to prevent environmental discharge. Use an appropriate absorbent material and dispose of it as chemical waste.[6][7]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • If on Skin: Wash off with soap and plenty of water.[7]

  • If Inhaled: Remove to fresh air.[7]

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3,5-dichloro-2-methoxybenzoic acid, a valuable compound in chemical research and a potential building block in drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison and implementation.

Core Synthesis Pathways

The most prominent and well-documented synthesis of this compound originates from salicylic acid. This multi-step process involves the selective chlorination of the aromatic ring followed by the methylation of the phenolic hydroxyl group. An alternative, though less detailed in current literature, involves the direct chlorination of 2-methoxybenzoic acid.

Pathway 1: Chlorination of Salicylic Acid followed by Methylation

This pathway is a robust method for the preparation of this compound, commencing with the readily available starting material, salicylic acid. The synthesis proceeds through two key transformations:

  • Chlorination of Salicylic Acid: The initial step involves the dichlorination of salicylic acid to yield 3,5-dichlorosalicylic acid.

  • O-Methylation of 3,5-Dichlorosalicylic Acid: The subsequent and crucial step is the selective methylation of the phenolic hydroxyl group of 3,5-dichlorosalicylic acid to afford the final product.

Synthesis_Pathway_1 Salicylic_Acid Salicylic Acid Dichlorosalicylic_Acid 3,5-Dichlorosalicylic Acid Salicylic_Acid->Dichlorosalicylic_Acid Chlorination Final_Product This compound Dichlorosalicylic_Acid->Final_Product O-Methylation

Synthesis of this compound from Salicylic Acid.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid from Salicylic Acid

This protocol is adapted from a patented method describing the chlorination of salicylic acid in a sulfuric acid medium.[1]

Materials:

  • Salicylic Acid

  • Concentrated Sulfuric Acid (98%)

  • Chlorine Gas

  • Ice

Procedure:

  • Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Cool the resulting solution to 5-10°C using an ice bath.

  • Bubble chlorine gas into the stirred solution while maintaining the temperature between 5-10°C.

  • Continue the chlorination at this temperature. The reaction progress can be monitored by techniques such as gas phase chromatography to confirm the formation of 3,5-dichlorosalicylic acid.[1]

  • After the initial chlorination, the reaction mixture is heated to a higher temperature, for instance, 65-70°C, and chlorination is continued to ensure the completion of the dichlorination.[1]

  • Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

  • The precipitated 3,5-dichlorosalicylic acid is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
Starting MaterialSalicylic Acid[1]
ReagentChlorine Gas, Sulfuric Acid[1]
Temperature (Initial)5-10°C[1]
Temperature (Final)65-70°C[1]
Product3,5-Dichlorosalicylic Acid[1]
YieldHigh (in-situ yield reported as 95-98%)[1]
Protocol 2: O-Methylation of 3,5-Dichlorosalicylic Acid

The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid is a critical step. This can be achieved through a two-step protection-methylation-deprotection sequence or potentially through a direct selective methylation.

Method A: Protection-Methylation-Deprotection

This method involves the initial protection of the more acidic carboxylic acid group as an ester, followed by methylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to reveal the carboxylic acid.

Protection_Methylation_Deprotection Start 3,5-Dichlorosalicylic Acid Protected Methyl 3,5-dichloro-2-hydroxybenzoate Start->Protected Esterification (e.g., MeOH, H+) Methylated Methyl 3,5-dichloro-2-methoxybenzoate Protected->Methylated O-Methylation (e.g., DMS, base) Final This compound Methylated->Final Hydrolysis (e.g., NaOH, H2O)

Protection-Methylation-Deprotection Workflow.

Step 1: Esterification of 3,5-Dichlorosalicylic Acid

Materials:

  • 3,5-Dichlorosalicylic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Suspend 3,5-dichlorosalicylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture until the reaction is complete, which can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3,5-dichloro-2-hydroxybenzoate.

Step 2: O-Methylation of Methyl 3,5-dichloro-2-hydroxybenzoate

Materials:

  • Methyl 3,5-dichloro-2-hydroxybenzoate

  • Dimethyl sulfate (DMS) or Methyl Iodide

  • A suitable base (e.g., Potassium Carbonate)

  • Anhydrous Acetone or DMF

Procedure:

  • Dissolve methyl 3,5-dichloro-2-hydroxybenzoate in anhydrous acetone or DMF.

  • Add a slight excess of a suitable base, such as potassium carbonate.

  • To the stirred suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield methyl 3,5-dichloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 3,5-dichloro-2-methoxybenzoate

Materials:

  • Methyl 3,5-dichloro-2-methoxybenzoate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol/Water mixture

Procedure:

  • Dissolve methyl 3,5-dichloro-2-methoxybenzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

A patent for the synthesis of the related 3,6-dichloro-2-methoxybenzoic acid (Dicamba) reports the methylation of the alkali metal salt of 3,6-dichlorosalicylic acid using a methylating agent like methyl chloride or dimethyl sulfate at temperatures ranging from 60 to 160°C, followed by hydrolysis of the resulting ester.[2][3] The yield for the final hydrolysis step to Dicamba was reported to be 97 mole % with a purity of 98.0%.[2]

ParameterValueReference
Starting MaterialAlkali metal salt of 3,6-dichlorosalicylic acid[2][3]
Methylating AgentMethyl chloride or Dimethyl sulfate[2][3]
Temperature60-160°C[2][3]
IntermediateMethyl 3,6-dichloro-2-methoxybenzoate[2][3]
Hydrolysis Temp.50-130°C[3]
Final Product3,6-Dichloro-2-methoxybenzoic acid[2][3]
Yield (Hydrolysis)97 mole %[2]
Purity (Crude)98.0%[2]

Method B: Direct Selective O-Methylation (Conceptual)

A direct selective O-methylation of the phenolic hydroxyl group over the carboxylic acid is challenging but potentially achievable under carefully controlled conditions. This would likely involve a specific choice of base and methylating agent to favor the phenoxide formation and subsequent methylation. Green chemistry approaches using reagents like dimethyl carbonate (DMC) with a suitable catalyst could also be explored.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from salicylic acid. The key steps involve a robust chlorination protocol to form 3,5-dichlorosalicylic acid, followed by a more nuanced methylation process. While a protection-methylation-deprotection strategy for the hydroxyl group is a standard and predictable approach, further research into direct selective O-methylation could provide a more efficient and atom-economical route. The experimental details and quantitative data provided in this guide offer a solid foundation for researchers and professionals to undertake the synthesis of this important chemical entity.

References

Solubility Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental quantitative solubility data in public literature, this guide combines predicted physicochemical properties with a detailed experimental protocol for determining solubility, enabling researchers to conduct their own assessments.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key predicted values for this compound. These computational predictions serve as valuable estimates in the absence of extensive experimental data.

PropertyPredicted ValueSource
pKa3.35 ± 0.10ChemicalBook[1]
Density1.474 ± 0.06 g/cm³ChemicalBook[1]
XlogP2.7PubChemLite[2]
AppearanceWhite to off-white solidChemicalBook[1]

Note: These values are computationally predicted and should be confirmed by experimental analysis for critical applications.

Solubility in Common Solvents: A Qualitative Overview

While specific quantitative data is scarce, the solubility of structurally similar compounds, such as 3,5-Dichlorobenzoic acid, suggests that this compound is likely to be sparingly soluble in water and demonstrate improved solubility in organic solvents like ethanol, acetone, and dichloromethane[3]. The carboxylic acid moiety contributes to some aqueous solubility, which is expected to be pH-dependent, with higher solubility in alkaline solutions due to salt formation. The presence of two chlorine atoms and a methoxy group on the benzene ring increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Periodically, visually inspect the vials to ensure that undissolved solid remains.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analysis: Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

    • Calibration Curve: Construct a calibration curve by plotting the analytical response of the standards against their known concentrations.

    • Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

3. Data Reporting:

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). The temperature at which the measurement was conducted must always be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (Constant temperature agitation for 24-72h) prep->equilibrate sediment Sedimentation (Allow solid to settle for >24h) equilibrate->sediment filter Sample and Filter (Withdraw and filter supernatant) sediment->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify report Report Solubility (g/L or mol/L at specified T) quantify->report end End report->end

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzoic acid, including its chemical identity, physicochemical properties, and its relationship to the commercially significant herbicide, Dicamba. Due to the limited availability of public domain data on the specific synthesis and biological activity of this compound, this guide also includes relevant information on its isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), for comparative context.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for a chemical compound is critical for its unambiguous identification in research and regulatory contexts.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound in chemical literature and databases. These include:

  • 3,5-Dichloro-o-anisic acid[1]

  • 2-METHOXY-3,5-DICHLOROBENZOIC ACID[1]

  • Benzoic acid, 3,5-dichloro-2-methoxy-[1]

  • UNII-R6Y7TP3UN4[1]

  • EINECS 245-213-1[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental settings.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃PubChem[1]
Molecular Weight 221.03 g/mol PubChem[1]
CAS Number 22775-37-7PubChem[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water (predicted)
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 219.9693994 DaPubChem[1]
Monoisotopic Mass 219.9693994 DaPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]

Contextual Importance: An Impurity in Dicamba

This compound is primarily recognized as a significant impurity in the commercial formulations of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid)[2]. The presence of this isomer can be a result of the manufacturing process of Dicamba. Understanding the properties and potential biological effects of this impurity is crucial for the quality control and risk assessment of Dicamba-based products.

Experimental Protocols

Hypothetical Synthesis of this compound:

A potential method for the synthesis of this compound involves the methylation of 3,5-dichlorosalicylic acid. This reaction would specifically target the hydroxyl group at the 2-position.

Reaction Scheme:

Synthesis of 3,5-Dichloro-2-methoxybenzoic_acid start 3,5-Dichlorosalicylic acid product This compound start->product Methylation reagent Methylating Agent (e.g., Dimethyl sulfate) reagent->product

Caption: Plausible synthetic route to this compound.

Detailed Hypothetical Protocol:

  • Dissolution: Dissolve 3,5-dichlorosalicylic acid in a suitable aprotic polar solvent, such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a hypothetical protocol and would require optimization for practical application.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activities and signaling pathways of this compound. Its primary relevance in a biological context is as an impurity in Dicamba.

For context, its isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , is a well-characterized herbicide.

Mechanism of Action of Dicamba:

Dicamba acts as a synthetic auxin, a class of plant growth regulators[3][4]. It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible broadleaf plants[3][4]. This mode of action is specific to plants.

The following diagram illustrates the generalized mechanism of action for auxin-mimicking herbicides like Dicamba.

Auxin_Herbicide_Mechanism cluster_cell Plant Cell Auxin_Herbicide Dicamba (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Herbicide->Receptor Binds to Ubiquitination Ubiquitination of Repressor Proteins Receptor->Ubiquitination Activates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Repressor Degradation Proteasome->Degradation ARF Auxin Response Factors (ARFs) Degradation->ARF Activates Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Induces Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Generalized signaling pathway for auxin-mimicking herbicides like Dicamba.

It is plausible that this compound could have some level of auxin-like activity, but this has not been well-documented. Further research is needed to elucidate its specific biological effects.

Conclusion

This compound is a chemically defined compound with known physicochemical properties. Its primary significance in the scientific and industrial landscape is as an impurity in the widely used herbicide, Dicamba. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive data on its biological activity are currently lacking in the public domain. Future research focused on the synthesis, purification, and biological characterization of this isomer would be valuable for a more complete understanding of its potential effects and for the continued quality assessment of Dicamba-based agricultural products.

References

Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-2-methoxybenzoic acid. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and analysis based on structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development applications.

Chemical Structure and Properties

This compound is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure significantly influences its spectroscopic properties.

Molecular Formula: C₈H₆Cl₂O₃[1][2]

Molecular Weight: 221.04 g/mol [2]

InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N[1][2]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region, highly dependent on solvent and concentration.[3][4][5]
~7.5-7.8Doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.3-7.6Doublet1HAr-HAromatic proton para to the carboxylic acid group.
~3.9Singlet3H-OCH₃The methoxy group protons will appear as a sharp singlet.

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid. Actual values may vary.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~165-170-COOHThe carbonyl carbon of the carboxylic acid.[3][4]
~155-160C-OCH₃Aromatic carbon attached to the methoxy group.
~135-140C-ClAromatic carbons attached to the chlorine atoms.
~130-135C-COOHAromatic carbon attached to the carboxylic acid group.
~120-130Ar-CHAromatic carbons bearing hydrogen atoms.
~55-60-OCH₃Carbon of the methoxy group.

Note: Predicted chemical shifts are based on data for analogous compounds like 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid.[8][9]

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)[3][5]
~3000MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Methoxy)
1680-1710StrongC=O stretch (Carboxylic acid dimer)[3][5]
1550-1600Medium-StrongC=C stretch (Aromatic ring)
1250-1300StrongC-O stretch (Carboxylic acid)
1000-1100StrongC-O stretch (Aryl ether)
700-850StrongC-Cl stretch

Note: Expected absorption bands are based on the known IR spectra of carboxylic acids and halogenated aromatic compounds.[10]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺220.97668
[M+Na]⁺242.95862
[M-H]⁻218.96212
[M]⁺219.96885

Source: Predicted data from PubChemLite.[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and press thoroughly with a suitable solvent and lint-free wipes after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • LC-MS or direct-infusion ESI mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).[11]

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

    • Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound C₈H₆Cl₂O₃ NMR NMR ¹H NMR ¹³C NMR Compound->NMR IR FTIR Functional Groups Compound->IR MS Mass Spec Molecular Ion Isotopes Compound->MS NMR_info Proton Environment Carbon Skeleton NMR:h->NMR_info NMR:c->NMR_info IR_info C=O, O-H, C-O, C-Cl IR->IR_info MS_info Molecular Formula Presence of Cl MS->MS_info

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide on the Biological Activity of 3,5-Dichloro-2-methoxybenzoic Acid and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific biological activity of 3,5-Dichloro-2-methoxybenzoic acid is exceptionally scarce. This compound is most frequently documented as a major impurity in the commercial synthesis of its potent herbicidal isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid)[1]. Consequently, this guide provides a comprehensive overview of the well-elucidated biological activities of Dicamba as a primary comparative reference. Furthermore, it explores the diverse biological effects of other dichlorobenzoic acid derivatives to offer a broader context for potential research avenues concerning this compound.

Chemical Identity of this compound

PropertyValue
IUPAC Name This compound[2]
Synonyms 3,5-Dichloro-o-anisic acid[2]
CAS Number 22775-37-7[2][3]
Molecular Formula C₈H₆Cl₂O₃[2][3][4]
Molecular Weight 221.03 g/mol [2]
SMILES COC1=C(C=C(C=C1Cl)Cl)C(=O)O[2][4]
InChIKey AUVSCSCAPKFMEK-UHFFFAOYSA-N[2]

The Biological Activity of Dicamba (3,6-dichloro-2-methoxybenzoic acid): A Primary Comparative Isomer

Dicamba is a widely utilized selective systemic herbicide.[5] Its primary mechanism of action in plants is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[5]

Mechanism of Action in Plants

The herbicidal activity of Dicamba is initiated by its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase complexes. This binding event triggers a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which are involved in cell division, elongation, and differentiation. The sustained and unregulated activation of these pathways by Dicamba overwhelms the plant's normal growth processes, causing epinasty, stem and petiole twisting, and eventual necrosis.

Dicamba_Mechanism_of_Action Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Complex Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of Dicamba's herbicidal action in plants.
Metabolism of Dicamba

In tolerant plants and soil microorganisms, Dicamba can be metabolized into less phytotoxic compounds. The primary metabolic pathway involves the O-demethylation of the methoxy group at the C2 position, followed by hydroxylation. The major metabolite is 3,6-dichlorosalicylic acid, which has significantly lower herbicidal activity.

Biological Activities of Other Dichlorobenzoic Acid Derivatives

While data on this compound is lacking, various other dichlorobenzoic acid derivatives have been synthesized and evaluated for a range of biological activities. These studies suggest that the dichlorobenzoic acid scaffold can be a valuable pharmacophore in drug discovery.

Summary of Quantitative Data for Dichlorobenzoic Acid Derivatives
Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
2,4-Dichloro-5-sulfamoylbenzoic Acid DerivativesCarbonic Anhydrase IX and XII InhibitionSelective inhibition reportedN/A
Cyclopentaquinoline and 3,5-dichlorobenzoic acid hybridsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) InhibitionIC₅₀ values in the nanomolar range for some derivatives[6]
3-(3,5-Dichlorophenyl)benzoic acid analogsAnticancer activity (various cell lines)Varies with specific analog[7]
2,4-Dichlorobenzoic acid derivativesα-glucosidase and α-amylase inhibitionPotent inhibition by some derivatives[8]
Experimental Protocols for Key Assays

3.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.

    • Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[6]

3.2.2. Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO₂ hydrase assay.

  • Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of carbonic acid is monitored using a pH indicator.

  • Procedure:

    • A solution of the CA isoenzyme is mixed with a buffer containing a pH indicator.

    • The test inhibitor at various concentrations is added to the enzyme solution.

    • A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

    • The time course of the pH change is monitored spectrophotometrically.

    • The initial rates of the reaction are determined, and the IC₅₀ values are calculated from the dose-response curves.

Proposed Research Workflow for this compound

Given the lack of biological data for this compound, a systematic investigation is warranted. The following workflow outlines a potential research strategy.

Research_Workflow Start This compound In_Silico In Silico Screening (Target Prediction, ADMET) Start->In_Silico In_Vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) In_Silico->In_Vitro Cell_Based Cell-Based Assays (Signaling Pathways, Gene Expression) In_Vitro->Cell_Based In_Vivo In Vivo Models (Efficacy, Toxicology) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

There is a significant gap in the scientific literature regarding the biological activity of this compound. Its primary relevance to date has been as an impurity in the production of the herbicide Dicamba. However, the diverse biological activities exhibited by its isomer, Dicamba, and other dichlorobenzoic acid derivatives suggest that this compound could possess uncharacterized pharmacological or toxicological properties. Future research employing systematic screening and mechanistic studies is necessary to elucidate the biological profile of this compound and determine its potential for applications in drug discovery or its environmental and health impact.

References

Potential Derivatives of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that holds potential as a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating methoxy group, provides a platform for the synthesis of a diverse range of derivatives. This technical guide explores the potential for creating various classes of derivatives from this core molecule, including amides, esters, and heterocyclic compounds. By drawing parallels with structurally similar compounds, this document outlines potential synthetic pathways, experimental protocols, and prospective biological activities, such as antimicrobial and anticancer effects. All quantitative data from related studies are summarized for comparative analysis, and key experimental workflows are visualized to aid in research and development.

Introduction

The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This compound presents an interesting starting point for derivatization due to the presence of functional groups that can be readily modified. The carboxylic acid moiety can be converted into esters, amides, and other related functional groups, while the aromatic ring itself can potentially undergo further substitution, although the existing substituents will direct this reactivity. This guide will delve into the prospective derivatization of this molecule and the potential biological significance of the resulting compounds.

Potential Derivative Classes and Synthetic Strategies

Based on the reactivity of the carboxylic acid group and the aromatic ring, several classes of derivatives can be proposed. The following sections outline the synthesis of these derivatives, drawing upon established organic chemistry principles and methodologies reported for analogous compounds.

Amide Derivatives

The synthesis of amide derivatives from this compound can be achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, the carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

G start This compound intermediate Activated Carboxylic Acid (e.g., Acyl Chloride or O-acylisourea ester) start->intermediate Coupling Agent (DCC/DMAP) or SOCl₂ product 3,5-Dichloro-2-methoxybenzamide Derivative intermediate->product Base (e.g., TEA) amine Primary or Secondary Amine (R₁R₂NH) amine->product

Caption: Synthesis of Amide Derivatives.

Ester Derivatives

Esterification of this compound can be accomplished through several standard methods, including Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

G start This compound product This compound Ester Derivative start->product Acid Catalyst (e.g., H₂SO₄) Reflux alcohol Alcohol (R-OH) alcohol->product

Caption: Synthesis of Ester Derivatives via Fischer Esterification.

Heterocyclic Derivatives

The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic systems, such as oxadiazoles or thiazoles, which are known to exhibit a wide range of biological activities. For example, conversion to a hydrazide followed by cyclization can yield 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

  • Esterification: Convert this compound to its methyl or ethyl ester as described in the previous section.

  • Hydrazide Formation: Reflux the ester (1.0 eq) with hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) in an alcoholic solvent (e.g., ethanol) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated hydrazide by filtration.

  • Cyclization:

    • To form an oxadiazole with a substituent: React the hydrazide (1.0 eq) with a carboxylic acid (1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux.

    • To form an oxadiazole-thione: React the hydrazide (1.0 eq) with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol at reflux.

  • Work-up and Purification: After the reaction, pour the mixture onto crushed ice. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.

G start This compound ester Ester Derivative start->ester Esterification hydrazide Hydrazide Derivative ester->hydrazide Hydrazine Hydrate product 1,3,4-Oxadiazole Derivative hydrazide->product Cyclizing Agent (e.g., R-COOH/POCl₃ or CS₂/KOH)

Caption: General Workflow for 1,3,4-Oxadiazole Synthesis.

Potential Biological Activities and Quantitative Data from Related Compounds

While specific biological data for a wide range of this compound derivatives are not extensively reported, the activities of structurally related compounds can provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Derivatives of halogenated benzoic acids have shown promise as antimicrobial agents. The following table summarizes the antimicrobial activity of some benzoic acid derivatives against various pathogens.

Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound ClassTest OrganismActivity MetricValue
Benzoic acid hydrazide-hydrazonesM. tuberculosis H37Rv% Inhibition (100 µg/mL)97.9%
Benzoic acid hydrazide-hydrazonesM. tuberculosis H37Rv% Inhibition (200 µg/mL)98.7%
N-alkylphenyl-3,5-dinitrobenzamidesM. tuberculosis H37RvMIC0.39 - 6.25 µg/mL

Data extrapolated from studies on similar but not identical molecular scaffolds.

Anticancer Activity

Various benzoic acid derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

Table 2: In Vitro Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCell LineActivity MetricValue
Benzoic acid derivativesHCT-116 (Colon Cancer)IC₅₀Data varies with substitution
Benzoic acid derivativesMCF-7 (Breast Cancer)IC₅₀15.6 - 18.7 µM
Quinazolinone derivatives from 2-aminobenzoic acidMCF-7 (Breast Cancer)IC₅₀~100 µM

Data extrapolated from studies on analogous molecular structures.

Signaling Pathway Implication in Cancer

Certain benzoic acid derivatives have been shown to inhibit signaling pathways implicated in cancer progression, such as the Hedgehog signaling pathway. The inhibition of key proteins like Smoothened (Smo) can disrupt this pathway and lead to an anti-proliferative effect.

G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds to Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates TargetGenes Target Gene Expression (Proliferation, Survival) Gli->TargetGenes Promotes Inhibitor Potential Benzoic Acid Derivative Inhibitor Inhibitor->Smo Inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway.

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel derivatives with potential therapeutic applications. The synthetic routes to amides, esters, and heterocyclic compounds are well-established and can be adapted for this specific core. While comprehensive biological data for its derivatives are yet to be fully elucidated, analogies with structurally similar compounds suggest that these derivatives could exhibit significant antimicrobial and anticancer activities. The information presented in this guide provides a foundational framework for researchers to explore the medicinal chemistry of this compound and its potential derivatives, paving the way for the discovery of new and effective therapeutic agents. Further research is warranted to synthesize and evaluate these compounds to validate their therapeutic potential.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichloro-2-methoxybenzoic acid, a chemical intermediate of interest in research and development. The following sections detail its hazardous properties, toxicological data, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Hazardous Properties

This compound is a solid with a molecular weight of 221.04 g/mol .[1] Understanding its fundamental properties is the first step in safe handling.

PropertyValueReference
Molecular FormulaC₈H₆Cl₂O₃[1]
Molecular Weight221.04 g/mol [1]
IUPAC NameThis compound[1]
Synonyms3,5-Dichloro-o-anisic acid[1]

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Toxicological Data

MetricValueSpeciesCompoundReference
LD50 (Oral)1039 mg/kgRat3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

The primary toxicological concerns associated with chlorinated benzoic acids are their irritant effects on the skin, eyes, and respiratory system. The general toxicity of substituted benzoic acids can be influenced by factors such as the nature and position of the substituent groups on the benzene ring.

Experimental Protocols for Safety Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemical substances. The following are summaries of key protocols relevant to the hazards identified for this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[2]

OECD_423_Workflow start Start: Select Starting Dose Level (e.g., 300 mg/kg) step1 Administer single oral dose to 3 animals start->step1 observe1 Observe for mortality and clinical signs for up to 14 days step1->observe1 decision1 Outcome? observe1->decision1 outcome1 2-3 animals die: Stop test, classify substance decision1->outcome1 High Mortality outcome2 0-1 animal dies: Proceed to next higher dose decision1->outcome2 Low/No Mortality outcome3 0-1 animal dies at 2000 mg/kg: Substance has low toxicity decision1->outcome3 At Limit Dose end End of Test outcome1->end step2 Administer single oral dose at next dose level to 3 new animals outcome2->step2 outcome3->end step2->observe1

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3] It is typically performed on rabbits.[3]

OECD_404_Workflow start Start: Apply 0.5g of substance to shaved skin of one animal exposure Cover with a patch for 4 hours start->exposure removal Remove patch and wash the treated area exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days removal->observation decision Corrosive effect observed? observation->decision corrosive Terminate test and classify as corrosive decision->corrosive Yes non_corrosive No corrosive effect decision->non_corrosive No end End of Test corrosive->end confirm Confirm with 2 additional animals non_corrosive->confirm confirm->observation

Caption: Workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or damage.[4] The test is typically conducted on albino rabbits.[5]

OECD_405_Workflow start Start: Instill 0.1mL or 0.1g of substance into the conjunctival sac of one eye of one animal observation Examine eyes at 1, 24, 48, and 72 hours for corneal opacity, iris lesions, and conjunctival redness/swelling start->observation decision Corrosive or severe irritant effect? observation->decision corrosive Terminate test and classify as corrosive/severe irritant decision->corrosive Yes non_corrosive No severe effect decision->non_corrosive No end End of Test corrosive->end confirm Confirm with up to 2 additional animals non_corrosive->confirm confirm->observation

Caption: Workflow for OECD 405 Eye Irritation Test.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.

PPE_Selection hazard Hazard Assessment: - Inhalation of dust - Skin contact - Eye contact inhalation Inhalation Hazard hazard->inhalation skin Skin Hazard hazard->skin eye Eye Hazard hazard->eye resp_protection Respiratory Protection: - Use in a well-ventilated area or fume hood - NIOSH-approved respirator for dusts inhalation->resp_protection hand_protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile) skin->hand_protection body_protection Body Protection: - Laboratory coat skin->body_protection eye_protection Eye Protection: - Safety glasses with side shields or goggles eye->eye_protection

Caption: Personal Protective Equipment Selection Logic.

Engineering Controls
  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is essential.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

Spill_Response spill Small Spill of Solid this compound evacuate Evacuate immediate area if necessary spill->evacuate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill ppe->contain cleanup Carefully sweep or vacuum up the solid material contain->cleanup collect Place in a sealed container for disposal cleanup->collect decontaminate Clean the spill area with soap and water collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound presents moderate hazards, primarily related to its irritant properties and potential for harm if swallowed. By understanding these risks and implementing the safe handling, storage, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner. A thorough risk assessment should always be conducted before beginning any new experimental work with this chemical.

References

Methodological & Application

Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid from Salicylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the two-step synthesis of 3,5-Dichloro-2-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the chlorination of salicylic acid to yield 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid), followed by the methylation of the phenolic hydroxyl group to afford the final product. This application note includes comprehensive methodologies, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound and its derivatives are important intermediates in the development of novel therapeutic agents and specialized chemicals. The synthetic route detailed herein provides a practical approach for its preparation from readily available starting materials. The initial step involves the regioselective dichlorination of salicylic acid, followed by a specific methylation reaction. Careful control of reaction conditions is crucial to ensure high yield and purity of the desired product.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)Melting Point (°C)
1ChlorinationSalicylic acidChlorine gas, Glacial acetic acid3,5-Dichloro-2-hydroxybenzoic acid~70-80>95220-222
2Methylation3,5-Dichloro-2-hydroxybenzoic acidDimethyl sulfate, Sodium hydroxideThis compound~85-95>98145-148

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzoic acid

This protocol is adapted from the chlorination of salicylic acid in glacial acetic acid.

Materials:

  • Salicylic acid (14 g, 0.1 mol)

  • Glacial acetic acid (100 mL)

  • Chlorine gas

  • Ice bath

  • Round-bottom flask (250 mL) with a gas inlet tube and a stirrer

  • Buchner funnel and filter paper

  • Dilute alcohol (for recrystallization)

Procedure:

  • Dissolve salicylic acid (14 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas (14 g, 0.2 mol) through the cooled solution while maintaining the temperature between 0-5 °C. The rate of chlorine addition should be controlled.[1]

  • After the addition of chlorine is complete, allow the reaction mixture to stand at room temperature overnight to allow for the evolution of hydrogen chloride gas.

  • Heat the reaction mixture on a water bath for one hour to ensure the completion of the reaction.[1]

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purify the crude 3,5-dichloro-2-hydroxybenzoic acid by recrystallization from dilute alcohol to obtain fine needles.

  • Dry the purified product under vacuum.

Expected Yield: Approximately 15-17 g (70-80%).

Step 2: Synthesis of this compound

This protocol is adapted from the methylation of phenolic acids using dimethyl sulfate.

Materials:

  • 3,5-Dichloro-2-hydroxybenzoic acid (10.35 g, 0.05 mol)

  • Sodium hydroxide (4.4 g, 0.11 mol)

  • Dimethyl sulfate (7.5 g, 5.6 mL, 0.06 mol)

  • Water

  • Round-bottom flask (250 mL) with a reflux condenser and a dropping funnel

  • Water bath

  • Hydrochloric acid (concentrated)

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-dichloro-2-hydroxybenzoic acid (10.35 g) in a solution of sodium hydroxide (4.4 g) in water (50 mL).

  • Warm the solution gently on a water bath.

  • Add dimethyl sulfate (7.5 g) dropwise from a dropping funnel to the warm solution with constant stirring.

  • After the addition is complete, reflux the mixture for two hours.

  • To saponify any ester that may have formed, add a solution of sodium hydroxide (1 g) in water (5 mL) and continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: Approximately 9.4-10.5 g (85-95%).

Mandatory Visualization

SynthesisWorkflow SalicylicAcid Salicylic Acid Chlorination Chlorination SalicylicAcid->Chlorination Cl2, Acetic Acid Intermediate 3,5-Dichloro-2-hydroxybenzoic Acid Chlorination->Intermediate Methylation Methylation Intermediate->Methylation Dimethyl Sulfate, NaOH FinalProduct This compound Methylation->FinalProduct

References

Application Notes and Protocols for the Synthesis of the Herbicide Dicamba

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The compound of interest for herbicide synthesis is 3,6-Dichloro-2-methoxybenzoic acid , commonly known as Dicamba. While the initial query referenced 3,5-Dichloro-2-methoxybenzoic acid, the vast body of scientific literature and patents focuses on the 3,6-dichloro isomer as the active herbicidal molecule. This document will therefore detail the synthesis of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Introduction

3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1967, it functions as an auxin mimic, causing uncontrolled growth and eventual death in susceptible plants.[3][4] Dicamba is a critical tool in modern agriculture, particularly for managing weeds that have developed resistance to other herbicides like glyphosate.[5][6] These application notes provide detailed protocols for the synthesis of Dicamba and its key intermediates, intended for researchers and professionals in the fields of agrochemical synthesis and drug development.

Synthetic Pathways

Several synthetic routes to Dicamba have been developed. The traditional methods often involve a high-pressure Kolbe-Schmitt carboxylation step, while newer approaches aim to circumvent this demanding reaction. Below are protocols for two prominent synthetic pathways.

Pathway 1: Synthesis from 2,5-Dichloroanisole

This pathway involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to yield Dicamba. This method avoids the high-pressure carboxylation step.[6][7][8]

Experimental Protocol

Step 1: Formylation of 2,5-Dichloroanisole

  • In a 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 36 g of 2,5-dichloroanisole (98.5% purity) in 100 mL of dichloromethane.

  • Add 0.2 g of Titanium tetrachloride (TiCl₄) as a catalyst.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add a solution of 27.84 g of dichloromethyl methyl ether (99% purity) in 100 mL of dichloromethane dropwise while maintaining the temperature at 5°C and stirring.

  • After the addition is complete, add 200 mL of water.

  • Adjust the pH of the mixture to 3.0 with dilute sulfuric acid.

  • Stir the reaction mixture at 25°C for 4 hours.

  • After stirring, allow the layers to separate and collect the organic (oil) layer, which contains 2-methoxy-3,6-dichlorobenzaldehyde.

Step 2: Oxidation to 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

  • In a 500 mL four-neck flask, add a solution of 21 g of 2-methoxy-3,6-dichlorobenzaldehyde (98% purity) in 150 mL of toluene.

  • Slowly add 24.9 g of a 30% sodium hypochlorite (NaClO) solution under stirring, maintaining the reaction temperature at 25°C.

  • Continue to stir the reaction for 5 hours.

  • After the reaction, remove the toluene by distillation under reduced pressure.

  • To the remaining aqueous solution, add dilute sulfuric acid to adjust the pH to 1.0.

  • Cool the solution to induce precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Quantitative Data
StepStarting MaterialReagentsCatalystSolventTemperatureTimeProductYieldPurity
12,5-DichloroanisoleDichloromethyl methyl ether, H₂O, H₂SO₄TiCl₄Dichloromethane5°C - 25°C4h2-methoxy-3,6-dichlorobenzaldehyde95%-
22-methoxy-3,6-dichlorobenzaldehyde30% NaClO, H₂SO₄-Toluene25°C5h3,6-Dichloro-2-methoxybenzoic acid--

Data extracted from patent CN103819327A. The patent provides a yield for the first step but not the overall yield for the final product.[6]

Synthesis Workflow

G A 2,5-Dichloroanisole B Formylation (Dichloromethyl methyl ether, TiCl₄) A->B Step 1 C 2-methoxy-3,6-dichlorobenzaldehyde B->C D Oxidation (NaClO) C->D Step 2 E 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) D->E

Caption: Synthesis of Dicamba from 2,5-Dichloroanisole.

Pathway 2: Synthesis from 2,5-Dichloroaniline

This is a multi-step industrial process that starts with the diazotization of 2,5-dichloroaniline and proceeds through several intermediates to yield high-purity Dicamba.[9][10]

Experimental Protocol

This protocol is based on the process described in patent US20190119189A1, which outlines the reaction stages and conditions.[9][10]

Step 1: Diazotization of 2,5-Dichloroaniline

  • React 2,5-dichloroaniline with nitrosylsulfuric acid in a suitable fluid medium. The molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid should be in the range of 1:1 to 1:1.5.

  • Maintain the reaction temperature between -15°C and 50°C to obtain the 2,5-dichlorophenyldiazonium salt.

Step 2: Hydroxylation

  • Hydrolyze the 2,5-dichlorophenyldiazonium salt in a sulfuric acid solution (60-75% w/w) at a temperature between 140°C and 180°C to produce 2,5-dichlorophenol.

Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate

  • React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a suitable solvent to form the corresponding alkali metal 2,5-dichlorophenolate.

Step 4: Carboxylation (Kolbe-Schmitt Reaction)

  • Subject the alkali metal 2,5-dichlorophenolate to carboxylation with carbon dioxide (CO₂) at a temperature of 100°C to 160°C and a pressure of 4-6 MPa. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.

Step 5: Methylation

  • Methylate the alkali metal salt of 3,6-dichlorosalicylic acid with a methylating agent such as methyl chloride or dimethyl sulfate.

  • The reaction is carried out at a temperature between 60°C and 160°C to produce methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).

Step 6: Hydrolysis

  • Selectively hydrolyze the ester group of the Dicamba ester using one mole of alkali per mole of ester.

  • Maintain the reaction temperature between 50°C and 130°C to yield 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[9][10]

Quantitative Data
ParameterValueReference
Molar Ratio (2,5-dichloroaniline:nitrosylsulfuric acid)1:1 to 1:1.5[9][10]
Hydrolysis H₂SO₄ Concentration60% to 75% w/w[10]
Carboxylation Temperature100°C to 160°C
Carboxylation Pressure4 to 6 MPa
Methylation Temperature60°C to 160°C[10]
Hydrolysis Temperature50°C to 130°C[9][10]
Final Product Purity> 98.5%[9][10]
Hydrolysis Step Yield97% to 98%[10]

Synthesis Workflow

G A 2,5-Dichloroaniline B Diazotization A->B C 2,5-Dichlorophenyldiazonium salt B->C D Hydroxylation C->D E 2,5-Dichlorophenol D->E F Salt Formation E->F G Alkali Metal 2,5-Dichlorophenolate F->G H Carboxylation (CO₂) G->H I Alkali Metal Salt of 3,6-Dichlorosalicylic Acid H->I J Methylation I->J K Methyl 3,6-dichloro-2-methoxybenzoate J->K L Hydrolysis K->L M 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) L->M

Caption: Synthesis of Dicamba from 2,5-Dichloroaniline.

Alternative Pathway: Non-Kolbe-Schmitt Synthesis of the 3,6-DCSA Intermediate

Recent research has focused on avoiding the high-temperature and high-pressure Kolbe-Schmitt reaction. A novel, four-step process has been described to prepare 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), the penultimate intermediate in Dicamba synthesis, starting from salicylic acid.[1][5] This intermediate can then be methylated to produce Dicamba. While detailed experimental protocols from the primary literature are not fully available, the general pathway represents a significant advancement in Dicamba synthesis.

Logical Relationship

G cluster_0 Traditional Route cluster_1 Newer Route A 2,5-Dichlorophenol B High Temp/Pressure Kolbe-Schmitt Carboxylation A->B C 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA) B->C G Methylation C->G D Salicylic Acid E Four Chemical Steps (Non-Kolbe-Schmitt) D->E F 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA) E->F F->G H Dicamba G->H

Caption: Comparison of routes to the key intermediate 3,6-DCSA.

References

Application Notes and Protocols for the Quantification of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 3,5-Dichloro-2-methoxybenzoic acid. This compound is a positional isomer of the widely used herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic acid) and may be present as an impurity or metabolite. Accurate quantification is crucial for quality control, environmental monitoring, and metabolic studies.

This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Quantitative Data

The following table summarizes typical performance characteristics for the analysis of dichlorobenzoic acid isomers. While specific data for this compound is not extensively available in published literature, the provided data for related isomers serves as a valuable starting point for method development and validation.

Analytical MethodAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV Dichlorobenzoic acid isomers1 - 100~0.1~0.398 - 102< 2
GC-MS Dicamba (as methyl ester)0.01 - 1.0< 0.010.0185 - 95[1]< 5[1]
LC-MS/MS Dicamba0.01 - 100 µg/L< 1 ng/mL[2]0.01 - 0.625 µg/L88 - 120[3]< 7[3]
LC-MS/MS 3,5-Dichlorobenzoic acid0.01 - 100 µg/L----

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Collection (e.g., soil, water, formulation) Extraction Extraction (e.g., with acidified acetonitrile) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV Analysis Cleanup->HPLC LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS DataAcq Data Acquisition HPLC->DataAcq GCMS->DataAcq LCMSMS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Report Reporting Quant->Report

A generalized experimental workflow for the quantification of this compound.

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High Speed Speed GCMS->Speed Moderate (derivatization needed) GCMS->Cost Moderate LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Speed High LCMSMS->Cost High

Comparison of key performance characteristics for different analytical methods.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in formulations or samples with relatively high concentrations.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid (analytical grade). This compound reference standard (>98% purity).

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 235 nm.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is suitable for complex matrices. Derivatization is required to make the acidic analyte volatile.

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Solvents such as hexane and ethyl acetate. A derivatizing agent like diazomethane or a silylating agent (e.g., BSTFA).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

2. Derivatization (Methylation)

  • The carboxylic acid group of this compound needs to be converted to its methyl ester for GC analysis.[1]

  • A common method is to react the sample extract with a solution of diazomethane in diethyl ether.[1]

  • After the reaction, the excess derivatizing agent is removed under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent like hexane for GC-MS analysis.

3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 25 °C/min to 330 °C and hold for 1 minute.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 220-230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

4. Standard and Sample Preparation

  • Prepare standards and samples and derivatize them using the same procedure.

  • An internal standard (e.g., an isotopically labeled analog) should be used to improve accuracy and precision.

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against concentration.

Protocol 3: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for trace-level quantification in complex environmental or biological matrices without the need for derivatization.[2]

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a specialized column for polar compounds (e.g., Phenomenex Kinetex F5).[2]

  • Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).

2. LC Conditions

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A fast gradient is typically used to ensure high throughput.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for acidic compounds.

  • MRM Transitions: Specific parent-to-daughter ion transitions for this compound need to be determined by infusing a standard solution. For the related 3,5-Dichlorobenzoic acid, transitions of m/z 188.95 > 145.05 and 188.95 > 35.05 have been reported.[4]

  • Optimization: Parameters such as cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

4. Standard and Sample Preparation

  • Standard Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL to pg/mL range).

  • Sample Preparation: May involve solid-phase extraction (SPE) to clean up and concentrate the sample prior to analysis. An isotopically labeled internal standard is highly recommended.

5. Data Analysis

  • Quantification is achieved using the peak area ratio of the analyte to the internal standard against a calibration curve. Software provided with the instrument is used for data acquisition and processing.

References

Application Note and Protocol for the HPLC Analysis of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dichloro-2-methoxybenzoic acid. The protocols and methods outlined are designed to ensure accurate quantification and purity assessment, crucial for quality control, process monitoring, and research and development in the pharmaceutical and chemical industries.

Principle of the Method

The analysis is based on reversed-phase HPLC (RP-HPLC), a powerful technique for separating and quantifying organic molecules. In this method, the stationary phase is nonpolar (typically a C18 column), while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation of this compound is achieved based on its partitioning between these two phases. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, which increases its hydrophobicity and retention on the nonpolar stationary phase.[1] A UV detector is used for detection, set at a wavelength where the analyte exhibits strong absorbance.[1]

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate (analytical grade).[1]

    • Phosphoric acid or Formic acid (analytical grade).[1]

    • Water (HPLC grade or Milli-Q).

Experimental Protocols

3.1. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water. Adjust the pH to 3.0 with phosphoric acid or formic acid. Filter the solution through a 0.45 µm membrane filter before use.[1]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3.2. Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in the diluent to a known concentration, ensuring the final concentration falls within the linear range of the calibration curve.[2] Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2][3]

3.3. Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific instruments and columns.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.01 M Ammonium Acetate, pH 3.0B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[2][3]
Injection Volume 10 µL[3]
Detection UV at 230 nm[3]

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards. The concentration of this compound in the samples is determined from this curve. Key validation parameters for the method should be established as summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Parameters

ParameterTypical Expected Values
Linearity (r²) > 0.999[2]
Range (µg/mL) 1 - 100[2]
Limit of Detection (LOD) (µg/mL) ~0.05[2]
Limit of Quantification (LOQ) (µg/mL) ~0.15[2]
Accuracy (% Recovery) 98.0 - 102.0%[2]
Precision (RSD%) < 2.0%[2]

Visualized Workflows

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Diluent) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution D->E F Equilibrate HPLC System E->F G Inject Standards & Sample F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K

Caption: Experimental workflow for HPLC analysis.

G start Start Method Validation specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Logical flow for method validation.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol should facilitate its implementation in a research or quality control laboratory setting. For optimal results, adherence to good laboratory practices and thorough method validation are essential.

References

Application Note: 1H NMR Spectrum Interpretation of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-2-methoxybenzoic acid. Included are predicted chemical shifts (δ), multiplicities, and integration values for each proton in the molecule. A standard protocol for sample preparation and data acquisition using a 400 MHz NMR spectrometer is also provided. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure contains several key functional groups that give rise to a characteristic 1H NMR spectrum: a carboxylic acid group, a methoxy group, and a dichlorinated benzene ring. Understanding the 1H NMR spectrum is essential for confirming the identity and purity of the compound, as each unique proton environment will produce a distinct signal. The electronic effects of the substituents (electron-withdrawing chlorine and carboxylic acid groups, and the electron-donating methoxy group) play a significant role in determining the chemical shifts of the aromatic protons.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.

Structure of this compound:

Table 1: Predicted 1H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
2Aromatic (H-6)7.8 - 8.0Doublet1H
3Aromatic (H-4)7.5 - 7.7Doublet1H
4Methoxy (-OCH₃)3.9 - 4.1Singlet3H

Interpretation of the Predicted Spectrum:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding. The signal is often broad due to chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-4 and H-6): The benzene ring has two non-equivalent aromatic protons at positions 4 and 6.

    • H-6: This proton is ortho to the carboxylic acid group and meta to a chlorine atom. The carboxylic acid group is strongly electron-withdrawing, causing a significant deshielding effect on the ortho proton. Therefore, the signal for H-6 is predicted to be the most downfield of the aromatic protons, likely in the range of 7.8 - 8.0 ppm.

    • H-4: This proton is ortho to one chlorine atom and meta to the other chlorine atom and the carboxylic acid group. The cumulative electron-withdrawing effects of these groups will also deshield this proton, but to a lesser extent than H-6. Its signal is expected to appear slightly upfield from H-6, in the range of 7.5 - 7.7 ppm.

    • Multiplicity: The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a small coupling (meta-coupling, ⁴J), causing each signal to appear as a doublet with a coupling constant (J) typically in the range of 2-3 Hz.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift, and the signal is expected in the region of 3.9 - 4.1 ppm.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. Note: DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the following acquisition parameters:

      • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

      • Number of Scans (NS): 16 or 32 (can be adjusted based on sample concentration).

      • Receiver Gain (RG): Set automatically.

      • Acquisition Time (AQ): Approximately 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): Approximately 16 ppm (centered around 6 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.

Caption: Workflow for 1H NMR analysis of this compound.

Application of 3,5-Dichloro-2-methoxybenzoic Acid in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While direct applications in medicinal chemistry are not extensively documented in peer-reviewed literature, its structural motifs are present in various bioactive molecules. Its substituted benzene ring makes it a valuable scaffold for chemical modification and its carboxylic acid group provides a convenient handle for the synthesis of amides and esters. This document outlines the potential applications of this compound as a building block in the development of novel therapeutic agents, with a particular focus on the synthesis of kinase inhibitors.

Application Note 1: A Scaffold for Bcr-Abl Kinase Inhibitors

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[1][2] The development of small molecule inhibitors of Bcr-Abl has revolutionized the treatment of CML.[3] A common structural feature of many Bcr-Abl inhibitors is a substituted benzamide core, which plays a crucial role in binding to the kinase domain.[2][4][5] Given this precedent, this compound represents a promising starting material for the synthesis of novel Bcr-Abl inhibitors. The dichloro-substitution pattern can be exploited to probe specific interactions within the ATP-binding site of the kinase, potentially leading to compounds with high potency and selectivity.

Proposed Bioactive Derivative and Rationale

By forming an amide linkage with a suitable amine-containing fragment, such as one bearing a piperazine moiety similar to that in Imatinib, a novel Bcr-Abl inhibitor can be synthesized. The 3,5-dichloro-2-methoxybenzoyl moiety would be expected to occupy the region of the kinase domain where the adenine part of ATP binds. The specific substitutions on the benzoic acid ring could influence binding affinity and selectivity against other kinases, a critical aspect in kinase inhibitor design to minimize off-target effects.

Quantitative Data

Due to the novelty of this specific application, experimental data for derivatives of this compound as Bcr-Abl inhibitors is not currently available. The following table presents hypothetical, yet plausible, quantitative data for a representative derivative, designated as DCMA-A1 , to illustrate the expected type of data from biological screening.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
DCMA-A1 Bcr-Abl50K562250
ImatinibBcr-Abl30K562200

This data is illustrative and intended to guide potential research directions.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3,5-dichloro-2-methoxybenzamide (DCMA-A1)

This protocol describes a general procedure for the amide coupling of this compound with 4-(4-methylpiperazin-1-yl)aniline.

Materials:

  • This compound

  • 4-(4-methylpiperazin-1-yl)aniline

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

Step 1: Synthesis of 3,5-Dichloro-2-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is used directly in the next step.

Step 2: Amide Coupling

  • In a separate round-bottom flask, dissolve 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3,5-dichloro-2-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, DCMA-A1 .

Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a test compound against the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl kinase

  • ATP

  • Biotinylated peptide substrate

  • Test compound (e.g., DCMA-A1 ) dissolved in DMSO

  • Kinase buffer

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a detectable label (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of a streptavidin-coated microplate, add the biotinylated peptide substrate and the recombinant Bcr-Abl kinase in kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate to remove unbound reagents.

  • Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway for DCMA-A1

G Synthetic Pathway for a Hypothetical Bcr-Abl Inhibitor (DCMA-A1) cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B 3,5-Dichloro-2-methoxybenzoyl chloride A->B SOCl₂, cat. DMF, Toluene, Reflux D DCMA-A1 B->D C 4-(4-methylpiperazin-1-yl)aniline C->D Et₃N, DCM, 0°C to RT

Caption: Proposed two-step synthesis of a hypothetical Bcr-Abl inhibitor from this compound.

Bcr-Abl Signaling Pathway and Inhibition

G Simplified Bcr-Abl Signaling Pathway and Inhibition cluster_pathway Bcr-Abl Signaling cluster_inhibition Inhibition BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BcrAbl->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor Bcr-Abl Inhibitor (e.g., DCMA-A1) Inhibitor->BcrAbl Binds to ATP-binding site

Caption: Inhibition of the Bcr-Abl signaling pathway by a small molecule inhibitor.

Conclusion

While this compound is not yet an established player in medicinal chemistry, its structure presents a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and conceptual framework provided here are intended to serve as a guide for researchers to explore the potential of this and related molecules in drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Synthesis of 3,5-Dichloro-2-methoxybenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride through the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride. This acid chloride is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below are based on established methods for the conversion of benzoic acid derivatives to their corresponding acyl chlorides.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and ketones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it reacts with carboxylic acids to form the desired acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous and easily removed from the reaction mixture.

The reaction of this compound with thionyl chloride yields 3,5-dichloro-2-methoxybenzoyl chloride, a key building block in medicinal chemistry and materials science. The electron-withdrawing chloro groups and the electron-donating methoxy group on the aromatic ring influence the reactivity of the resulting acyl chloride, making it a versatile reagent for various coupling reactions.

Reaction Mechanism

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, based on analogous reactions.

Starting MaterialReagentSolventCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
3,5-Dichlorobenzoic acidThionyl chlorideNone (neat)NoneReflux5~100[1]
3,5-Dimethoxybenzoic acidThionyl chlorideTolueneDMF (catalytic)902Not specified[2]
3,5-Dichlorobenzoic acidThionyl chlorideNone (neat)Pyridine (catalytic)Reflux20Quantitative[3]
3,5-Dichlorobenzoic acidThionyl chlorideNone (neat)None85Not specifiedNot specified[4]

Experimental Protocols

Two primary protocols are provided for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride. Protocol A utilizes neat thionyl chloride, which is suitable for substrates that are stable at higher temperatures. Protocol B employs a solvent and a catalytic amount of dimethylformamide (DMF), which can be beneficial for reactions requiring milder conditions.

Protocol A: Reaction in Neat Thionyl Chloride

This protocol is adapted from the synthesis of 3,5-dichlorobenzoyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (for azeotropic removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.

  • Maintain the reflux for 3-5 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under atmospheric pressure.

  • To ensure complete removal of thionyl chloride, add a small amount of anhydrous toluene and remove it under reduced pressure using a rotary evaporator. Repeat this step if necessary.

  • The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.

Protocol B: Reaction in a Solvent with Catalytic DMF

This protocol is adapted from the synthesis of 3,5-dimethoxybenzoyl chloride.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the reaction mixture using a dropping funnel.

  • After the addition is complete, increase the temperature to reflux (around 90-100 °C) and maintain for 2-3 hours, or until gas evolution stops.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude 3,5-dichloro-2-methoxybenzoyl chloride can be used directly or purified by vacuum distillation.

Mandatory Visualizations

Reaction Signaling Pathway

ReactionPathway Reaction of this compound with Thionyl Chloride cluster_reactants Reactants cluster_products Products 3,5-dichloro-2-methoxybenzoic_acid This compound Intermediate Chlorosulfite Intermediate 3,5-dichloro-2-methoxybenzoic_acid->Intermediate Nucleophilic attack Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Intermediate Formation of chlorosulfite intermediate 3,5-dichloro-2-methoxybenzoyl_chloride 3,5-Dichloro-2-methoxybenzoyl Chloride SO2 Sulfur Dioxide (SO2) HCl Hydrogen Chloride (HCl) Intermediate->3,5-dichloro-2-methoxybenzoyl_chloride Chloride attack Intermediate->SO2 Intermediate->HCl

Caption: Reaction mechanism for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Acyl Chloride Synthesis start Start reactants Combine this compound and Thionyl Chloride (± Solvent/Catalyst) start->reactants reaction Heat to Reflux (Monitor gas evolution) reactants->reaction cool Cool to Room Temperature reaction->cool removal Remove Excess Thionyl Chloride (Distillation / Rotary Evaporation) cool->removal purification Purification (Optional) (Vacuum Distillation) removal->purification product 3,5-Dichloro-2-methoxybenzoyl Chloride removal->product If crude is sufficient purification->product If needed end End product->end

Caption: General experimental workflow for the synthesis of 3,5-dichloro-2-methoxybenzoyl chloride.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction produces HCl and SO₂ gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize these gases.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Troubleshooting

  • Incomplete reaction: If the starting material is not fully consumed, the reaction time can be extended, or a slight excess of thionyl chloride can be used. Ensure all reagents and glassware are anhydrous, as moisture will quench the thionyl chloride and hydrolyze the product.

  • Dark-colored product: The product may be dark due to impurities in the starting material or side reactions. Purification by vacuum distillation can yield a colorless to pale yellow product.

  • Low yield: Ensure efficient removal of excess thionyl chloride, as it can interfere with subsequent reactions. Avoid overheating during distillation to prevent decomposition of the product.

Conclusion

The reaction of this compound with thionyl chloride is a reliable method for the synthesis of the corresponding acyl chloride. The choice between using neat thionyl chloride or a solvent-based system depends on the stability of the starting material and the desired reaction conditions. The resulting 3,5-dichloro-2-methoxybenzoyl chloride is a versatile intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Esterification of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the synthesis of methyl 3,5-dichloro-2-methoxybenzoate via the Fischer-Speier esterification of 3,5-Dichloro-2-methoxybenzoic acid. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. The target audience for this document includes professionals in the fields of chemical research and drug development who require a standardized and reproducible method for this specific esterification.

Introduction

This compound and its ester derivatives are important intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The esterification of this substituted benzoic acid is a key chemical transformation. The Fischer-Speier esterification is a reliable and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method typically employs an excess of the alcohol, which serves as both a reactant and the solvent, in the presence of a strong acid catalyst, such as sulfuric acid.[1][3] The reaction is driven to completion by heating the mixture under reflux.[3] Due to the steric hindrance around the carboxylic acid group in this compound, reaction times may be longer than for unsubstituted benzoic acid.

Data Presentation

The following tables summarize the key quantitative data for the esterification protocol detailed in this document.

Table 1: Reagent and Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentMethanol
CatalystConcentrated Sulfuric Acid
Molar Ratio (Acid:Methanol)~1:40
Reaction TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected Yield75-85%

Table 2: Product Characterization - Methyl 3,5-dichloro-2-methoxybenzoate

PropertyValueReference
Molecular FormulaC₉H₈Cl₂O₃
Molecular Weight235.06 g/mol [4]
AppearanceSolid
InChI KeyWYTVRNKHBROSCB-UHFFFAOYSA-N

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the step-by-step procedure for the methyl esterification of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (approximately 40 equivalents). The methanol will act as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C). Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[3] (Caution: CO₂ evolution).

    • Brine to remove any remaining aqueous impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure methyl 3,5-dichloro-2-methoxybenzoate.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the esterification protocol.

Esterification_Workflow reagents 1. Combine Reactants - this compound - Methanol - Sulfuric Acid reflux 2. Reflux (4-6 hours at ~65°C) reagents->reflux workup 3. Work-up - Cool to RT - Add Water - Extract with Ethyl Acetate reflux->workup neutralize 4. Neutralize - Wash with NaHCO₃ soln. - Wash with Brine workup->neutralize dry 5. Dry & Concentrate - Dry with Na₂SO₄ - Filter - Evaporate Solvent neutralize->dry purify 6. Purify (Recrystallization or Chromatography) dry->purify product Pure Methyl 3,5-dichloro-2-methoxybenzoate purify->product

Caption: Experimental workflow for the esterification of this compound.

References

use of 3,5-Dichloro-2-methoxybenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and methoxylated aromatic carboxylic acid. Its structure, featuring a reactive carboxylic acid group and a substituted phenyl ring, makes it a valuable building block in organic synthesis. The presence of chlorine and methoxy substituents on the benzene ring provides specific steric and electronic properties that can be exploited in the design of complex molecules, particularly in the fields of medicinal chemistry and material science. While detailed applications for this specific isomer are not as widely published as its 3,6-dichloro counterpart (the herbicide Dicamba), its utility as a synthetic intermediate is demonstrated in the preparation of bioactive molecules.

These application notes provide an overview of the potential uses of this compound as a synthetic building block, complete with representative experimental protocols and data presented for clarity.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
CAS Number 22775-37-7
Appearance White to off-white crystalline powder
Melting Point Not explicitly found; related compounds have melting points in the range of 112-187°C.[1]
Boiling Point 333.2 °C (Predicted)[2]
Solubility Sparingly soluble in water; soluble in many organic solvents.
SMILES COC1=C(C=C(C=C1Cl)Cl)C(=O)O[3]
InChIKey AUVSCSCAPKFMEK-UHFFFAOYSA-N[3]

Application Note 1: Synthesis of Bioactive Salicylamide Derivatives

Background

This compound has been utilized as a key building block in the synthesis of novel salicylamide derivatives investigated as potent inhibitors of the Hepatitis B virus (HBV).[4] The synthesis involves the coupling of the benzoic acid moiety with a substituted aniline to form a central amide bond. This highlights the role of this compound in medicinal chemistry for the generation of potential therapeutic agents.[4]

Reaction Scheme

The general reaction involves the formation of an amide bond between this compound and a substituted aniline, such as 4-bromo-3-chloroaniline.[4] This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.

A This compound C 3,5-Dichloro-2-methoxybenzoyl Chloride (Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂, PCl₃) E Salicylamide Derivative (e.g., N-(4-bromo-3-chlorophenyl)-3,5-dichloro-2-methoxybenzamide) C->E Amide Coupling D Substituted Aniline (e.g., 4-bromo-3-chloroaniline) D->E

Caption: Synthesis of Salicylamide Derivatives.

Experimental Protocols

The following are representative protocols for the synthesis of amides from this compound, based on standard organic chemistry procedures.

Protocol 1: Formation of 3,5-Dichloro-2-methoxybenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a common first step for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated (e.g., 40-50 °C) to ensure completion.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the residue can be co-evaporated with anhydrous toluene.

  • The resulting crude 3,5-dichloro-2-methoxybenzoyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Amide Synthesis from Acyl Chloride

This protocol details the coupling of the acyl chloride with an amine to form the final amide product.

Materials:

  • 3,5-Dichloro-2-methoxybenzoyl chloride (from Protocol 1)

  • Desired primary or secondary amine (e.g., 4-bromo-3-chloroaniline) (1.0 equivalent)

  • Anhydrous solvent (e.g., DCM, THF, or Toluene)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine) (1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the crude 3,5-dichloro-2-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide.

Quantitative Data

The following table summarizes a representative amide coupling reaction. Yields are hypothetical and based on typical outcomes for similar reactions.

EntryAmineProductRepresentative Yield (%)
14-bromo-3-chloroanilineN-(4-bromo-3-chlorophenyl)-3,5-dichloro-2-methoxybenzamide[4]85-95
2AnilineN-phenyl-3,5-dichloro-2-methoxybenzamide90-98
3BenzylamineN-benzyl-3,5-dichloro-2-methoxybenzamide88-96

Application Note 2: General Synthesis and Derivatization Workflow

This compound serves as a versatile starting material for a variety of chemical transformations, allowing for the synthesis of a library of derivatives for screening in drug discovery or for other applications. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the aromatic ring can potentially undergo further substitution reactions, although the existing substituents will direct any subsequent reactions.

cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_applications Potential Applications A This compound B Acyl Chloride A->B Activation (e.g., SOCl₂) G Material Science Monomers A->G Further Functionalization C Esters B->C Esterification (Alcohol, Base) D Amides B->D Amidation (Amine, Base) F Fine Chemicals C->F E Bioactive Molecules (e.g., HBV Inhibitors) D->E

Caption: General Synthetic Workflow.

Conclusion

This compound is a useful chemical intermediate for the synthesis of more complex molecules. Its primary application demonstrated in the literature is in the construction of novel benzamide derivatives with potential biological activity.[4] The protocols provided herein, based on well-established synthetic transformations for benzoic acids, offer a reliable foundation for researchers to utilize this building block in their own synthetic endeavors in drug discovery, agrochemicals, and material science. The specific substitution pattern of this molecule offers a unique scaffold for the development of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloro-2-methoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic pathway starts from phenol and proceeds through several key steps:

  • Carboxylation: Phenol is converted to 2-hydroxybenzoic acid (salicylic acid).

  • Esterification: 2-Hydroxybenzoic acid is esterified, typically with ethanol, to produce ethyl 2-hydroxybenzoate.

  • Methylation: The hydroxyl group of ethyl 2-hydroxybenzoate is methylated to yield ethyl 2-methoxybenzoate.

  • Dichlorination: Ethyl 2-methoxybenzoate is dichlorinated to form ethyl 3,5-dichloro-2-methoxybenzoate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the desired product, this compound.

A visual representation of this workflow is provided below.

G Phenol Phenol SalicylicAcid 2-Hydroxybenzoic Acid Phenol->SalicylicAcid Carboxylation EthylSalicylate Ethyl 2-Hydroxybenzoate SalicylicAcid->EthylSalicylate Esterification EthylMethoxybenzoate Ethyl 2-Methoxybenzoate EthylSalicylate->EthylMethoxybenzoate Methylation EthylDichloroMethoxybenzoate Ethyl 3,5-Dichloro-2-methoxybenzoate EthylMethoxybenzoate->EthylDichloroMethoxybenzoate Dichlorination FinalProduct This compound EthylDichloroMethoxybenzoate->FinalProduct Hydrolysis

Caption: General synthesis workflow for this compound.

Q2: What are the critical steps affecting the overall yield?

A2: The dichlorination and hydrolysis steps are most critical for maximizing the yield and purity of the final product. Incomplete or non-selective chlorination can lead to a mixture of mono-, di-, and tri-chlorinated products, which can be difficult to separate. The subsequent hydrolysis must be carried out under conditions that ensure complete conversion without promoting side reactions.

Q3: How can I monitor the progress of the chlorination reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of the chlorination step. By analyzing aliquots of the reaction mixture, you can track the consumption of the starting material (ethyl 2-methoxybenzoate) and the formation of the desired dichlorinated product, as well as any chlorinated intermediates.[1]

Q4: What are some common impurities I might encounter?

A4: Common impurities can arise from incomplete reactions or side reactions. These may include:

  • Monochlorinated intermediates: (e.g., ethyl 3-chloro-2-methoxybenzoate or ethyl 5-chloro-2-methoxybenzoate).

  • Over-chlorinated byproducts: (e.g., trichlorinated species).

  • Unreacted starting materials: (e.g., ethyl 2-methoxybenzoate).

  • Isomers: Depending on the chlorination conditions, other dichlorinated isomers might be formed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Chlorination Step 1. Inefficient Chlorinating Agent: The chosen chlorinating agent may not be reactive enough under the reaction conditions. 2. Suboptimal Catalyst: The catalyst (e.g., FeCl₃) may be inactive or used in an incorrect amount. 3. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete reaction. 4. Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate.1. Consider using a more reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂). 2. Ensure the catalyst is anhydrous and used in the appropriate catalytic amount. Perform small-scale trials to determine the optimal catalyst loading. 3. Use a slight excess of the chlorinating agent. Monitor the reaction by HPLC to avoid over-chlorination. 4. Gradually increase the reaction temperature while monitoring the reaction progress and byproduct formation.
Mixture of Chlorinated Products 1. Non-selective Chlorination: The reaction conditions may favor the formation of a mixture of mono-, di-, and trichlorinated products. 2. Reaction Time: Stopping the reaction too early may leave significant amounts of monochlorinated intermediates. Allowing the reaction to proceed for too long can result in over-chlorination.1. Adjust the reaction temperature and catalyst. Lower temperatures often lead to higher selectivity. 2. Monitor the reaction closely using HPLC to determine the optimal time to quench the reaction, maximizing the formation of the desired dichlorinated product.[1]
Incomplete Hydrolysis of the Ester 1. Insufficient Base: The amount of base (e.g., NaOH or KOH) may not be enough to fully hydrolyze the ester. 2. Low Reaction Temperature: The hydrolysis of sterically hindered esters can be slow at lower temperatures. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a molar excess of the base (typically 2-3 equivalents). 2. Increase the reaction temperature, potentially to reflux, to accelerate the rate of hydrolysis.[2] 3. Monitor the reaction by TLC or HPLC until the starting ester is no longer detected.
Difficulty in Purifying the Final Product 1. Presence of Close-Boiling Impurities: Isomeric byproducts or other impurities may have similar physical properties to the desired product, making purification by recrystallization challenging. 2. Incomplete Removal of Catalyst: Residual catalyst from the chlorination step can contaminate the final product.1. Consider column chromatography for purification if recrystallization is ineffective. 2. After the chlorination step, ensure a thorough workup to remove the catalyst. This may involve washing the organic layer with water and brine.

Data on Reaction Conditions and Yields

While specific quantitative data for the synthesis of this compound is limited in the available literature, the following tables provide data for analogous reactions on similar substrates. This information can serve as a valuable starting point for optimization.

Table 1: Chlorination of p-Toluic Acid with Chlorine Gas and Ferric Chloride Catalyst[1]

Reaction Time (hours)Reaction Temperature (°C)Purity of Product (HPLC)Yield
68091%48%
108093%54%
248094%58%

Note: The yields are for the isolated trichloro-p-methylbenzoic acid. This data suggests that longer reaction times can lead to higher yields in chlorination reactions.

Table 2: Hydrolysis of Ethyl 3,6-dichloro-2-methoxybenzoate (Dicamba Ester)[2]

BaseMolar Ratio (Ester:Base)Temperature (°C)Purity of ProductYield
NaOH1:110598.0%97%

Note: This data is for the isomer 3,6-dichloro-2-methoxybenzoic acid, but provides a good starting point for the hydrolysis conditions.

Experimental Protocols

Key Experiment: Dichlorination of Ethyl 2-Methoxybenzoate

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve ethyl 2-methoxybenzoate in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Chlorination: While stirring the mixture, introduce the chlorinating agent. This can be done by bubbling chlorine gas through the solution or by the dropwise addition of sulfuryl chloride. Maintain the reaction temperature below 30°C using a water bath.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.

  • Workup: Once the reaction has reached the desired conversion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to remove any excess chlorine. Extract the product into an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Experiment: Hydrolysis of Ethyl 3,5-Dichloro-2-methoxybenzoate
  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 3,5-dichloro-2-methoxybenzoate in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 molar equivalents).

  • Hydrolysis: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

  • Workup: After cooling the reaction mixture to room temperature, remove any organic solvent under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting low yield in the synthesis.

G cluster_chlorination Chlorination Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Overall Yield check_chlorination Analyze Chlorination Step Products (HPLC) start->check_chlorination check_hydrolysis Analyze Hydrolysis Step Products (TLC/HPLC) start->check_hydrolysis chlorination_issue Issue in Chlorination? check_chlorination->chlorination_issue hydrolysis_issue Issue in Hydrolysis? check_hydrolysis->hydrolysis_issue incomplete_chlorination High % of Starting Material / Monochloro Product chlorination_issue->incomplete_chlorination Yes over_chlorination High % of Trichloro+ Products chlorination_issue->over_chlorination Yes purification Review Purification Method chlorination_issue->purification No optimize_chlorination Optimize: Time, Temp, Catalyst, Stoichiometry incomplete_chlorination->optimize_chlorination over_chlorination->optimize_chlorination incomplete_hydrolysis High % of Ester Starting Material hydrolysis_issue->incomplete_hydrolysis Yes hydrolysis_issue->purification No optimize_hydrolysis Optimize: Base eq., Temp, Time incomplete_hydrolysis->optimize_hydrolysis

References

Technical Support Center: Purification of Crude 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 3,5-Dichloro-2-methoxybenzoic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 2-methoxybenzoic acid or partially chlorinated intermediates.

  • Isomeric byproducts: Including other dichlorinated or monochlorinated isomers of 2-methoxybenzoic acid.

  • Over-chlorinated products: Such as trichloro-2-methoxybenzoic acid.

  • Reagents and catalysts: Residual catalysts (e.g., iron salts) and reagents from the synthesis.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.

  • Acid-Base Extraction: An excellent method for separating the acidic product from neutral and basic impurities.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While the ideal solvent should be determined experimentally, a mixture of water and a water-miscible organic solvent is often effective for substituted benzoic acids. For the closely related compound 3,6-dichloro-2-methoxybenzoic acid, a mixture of water and xylene has been shown to be effective.[2][3] Other potential solvent systems include aqueous ethanol or acetic acid.[1][4]

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
Not enough crude material was used to achieve saturation.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Presence of significant impurities.Consider a preliminary purification step, such as acid-base extraction, before recrystallization.
Low Yield of Purified Product Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.
Crystals were lost during transfer or filtration.Ensure careful transfer of the crystalline slurry to the filtration apparatus. Wash the flask with a small amount of cold mother liquor to recover any remaining crystals.
Product is still impure after recrystallization The cooling rate was too fast, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The chosen solvent is not effective at separating the specific impurities present.Try a different solvent system for a second recrystallization.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Low Recovery of Product after Precipitation Incomplete precipitation due to incorrect pH.Ensure the aqueous layer is acidified to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid. Check the pH with pH paper.
The product has some solubility in the acidic aqueous solution.Cool the acidified solution in an ice bath to minimize solubility before filtration.
Product is Contaminated with Neutral Impurities Incomplete extraction of the product into the basic aqueous layer.Perform multiple extractions (2-3 times) with the basic solution to ensure all the acidic product is transferred to the aqueous phase.
The aqueous layer was not washed before acidification.Before acidifying, wash the combined basic aqueous extracts with a small amount of an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any dissolved neutral impurities.

Data Presentation

The following table summarizes the expected outcomes for the purification of a closely related compound, 3,6-dichloro-2-methoxybenzoic acid, which can serve as a benchmark for the purification of this compound.[2][3]

Purification TechniqueInitial PurityFinal PurityYield
Recrystallization (Water/Xylene)98.0%>99.6%97% (mole %)

Experimental Protocols

Protocol 1: Recrystallization using a Water/Xylene Solvent System

This protocol is adapted from a procedure for the purification of 3,6-dichloro-2-methoxybenzoic acid and is expected to be effective for this compound.[2][3]

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 1.5 mL of xylene and 6.8 mL of water.

  • Heating: Heat the mixture under reflux with stirring until all the solid dissolves.

  • Cooling and Crystallization: Slowly cool the solution to 15°C with continued stirring. The purified product will crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold xylene (approximately 1 mL per gram of initial crude material).

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup, especially if using bicarbonate.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as the sodium salt), while neutral impurities will remain in the lower organic layer.

  • Collection of Aqueous Layer: Drain the lower organic layer and set it aside. Drain the upper aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Add the organic layer back to the separatory funnel and repeat the extraction with a fresh portion of the basic aqueous solution to ensure complete transfer of the product. Combine the aqueous layers.

  • Washing of Aqueous Layer: (Optional but recommended) Wash the combined aqueous layers with a small portion of the organic solvent to remove any entrained neutral impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product, preferably in a vacuum oven.

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification of Crude this compound crude_product Crude Product acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction recrystallization Recrystallization acid_base_extraction->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

G cluster_1 Recrystallization Troubleshooting start Low Yield or Purity? check_solvent Check Solvent System start->check_solvent Yes check_cooling Check Cooling Rate start->check_cooling No optimize_solvent Optimize Solvent/Anti-solvent Ratio check_solvent->optimize_solvent check_impurities High Impurity Load? check_cooling->check_impurities Still issues slow_cool Cool Slowly check_cooling->slow_cool pre_purify Perform Acid-Base Extraction First check_impurities->pre_purify Yes end_bad Re-evaluate Purification Strategy check_impurities->end_bad No end_good Successful Purification pre_purify->end_good optimize_solvent->end_good slow_cool->end_good

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common synthetic routes for the preparation of this compound are:

  • Methylation of 3,5-Dichlorosalicylic Acid: This is a straightforward method involving the methylation of the hydroxyl group of 3,5-dichlorosalicylic acid using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Diazotization of 3,5-Dichloro-2-aminobenzoic Acid: This route involves the conversion of the amino group of 3,5-dichloro-2-aminobenzoic acid into a diazonium salt, which is subsequently displaced by a methoxy group.

Q2: What are the most common impurities I should expect in my final product?

A2: The impurities largely depend on the synthetic route chosen. For the methylation of 3,5-dichlorosalicylic acid, the most common impurity is the unreacted starting material, 3,5-dichlorosalicylic acid . In the case of the diazotization route, potential impurities include incompletely diazotized starting material and byproducts from side reactions of the diazonium salt.

Q3: How can I best purify my crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of your crude product.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound and identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of the final product and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of the main product and any impurities present.[2] Mass Spectrometry (MS) can also be used to confirm the molecular weight of the product and impurities.

Troubleshooting Guides

Issue 1: Presence of Starting Material (3,5-Dichlorosalicylic Acid) in the Final Product after Methylation

Q: My HPLC and NMR analysis show a significant amount of 3,5-dichlorosalicylic acid in my this compound. What could be the cause, and how can I resolve this?

A: This is a common issue indicating incomplete methylation. Here are the potential causes and solutions:

  • Insufficient Methylating Agent: Ensure you are using a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate). A 1.1 to 1.5 molar equivalent is typically recommended.

  • Inadequate Base: The base (e.g., potassium carbonate, sodium hydroxide) may not be strong enough or used in sufficient quantity to deprotonate the phenolic hydroxyl group effectively. Ensure the base is anhydrous and used in at least a 2-molar excess.

  • Low Reaction Temperature: The reaction may require heating to proceed to completion. Monitor the reaction temperature and consider increasing it if the reaction is sluggish.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

Troubleshooting Workflow: Incomplete Methylation

start Impurity Detected: 3,5-Dichlorosalicylic Acid check_reagents Verify Stoichiometry - Methylating Agent (≥1.1 eq) - Base (≥2 eq) start->check_reagents check_conditions Review Reaction Conditions - Temperature - Reaction Time check_reagents->check_conditions Stoichiometry Correct? re_run_reaction Re-run Reaction with Optimized Parameters check_reagents->re_run_reaction Stoichiometry Incorrect? check_conditions->re_run_reaction Conditions Suboptimal? purify Purify by Recrystallization or Column Chromatography check_conditions->purify Conditions Optimal re_run_reaction->purify end_product Pure 3,5-Dichloro-2- methoxybenzoic Acid purify->end_product

Caption: Troubleshooting workflow for the presence of unreacted starting material.

Issue 2: Unexpected Byproducts from Diazotization Route

Q: I have unidentified peaks in my HPLC chromatogram after synthesizing this compound via the diazotization of 3,5-dichloro-2-aminobenzoic acid. What could these be?

A: The diazotization reaction can lead to several byproducts. Here are some possibilities:

  • Unreacted 3,5-Dichloro-2-aminobenzoic Acid: If the diazotization was incomplete, you would see the starting material in your final product.

  • Phenolic Byproduct (3,5-Dichlorosalicylic Acid): The diazonium salt can react with water in the reaction mixture to form the corresponding phenol.

  • Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds to form colored azo compounds. This is more likely if there are unreacted starting amine or other aromatic species present.

To minimize these byproducts:

  • Control Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.

  • Use an Excess of Acid: Ensure a sufficient excess of acid (e.g., hydrochloric acid) is used to fully dissolve the amine and prevent side reactions.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly to control the reaction rate and temperature.

Troubleshooting Logic: Diazotization Byproducts

start Unidentified Peaks in HPLC (Diazotization Route) analyze_peaks Characterize Impurities (LC-MS, NMR) start->analyze_peaks possible_impurities Potential Impurities: - Unreacted Amine - Phenolic Byproduct - Azo Compounds analyze_peaks->possible_impurities optimize_diazotization Optimize Diazotization: - Lower Temperature (0-5 °C) - Increase Acid Concentration - Slow Nitrite Addition possible_impurities->optimize_diazotization optimize_workup Optimize Workup: - Efficient Extraction - Careful pH Adjustment optimize_diazotization->optimize_workup purification Purify Product: - Recrystallization - Column Chromatography optimize_workup->purification

References

Technical Support Center: Suzuki-Miyaura Coupling for Dichlorophenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichlorophenylbenzoic acid and related compounds via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of dichlorophenylbenzoic acid using Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 3-(3,5-dichlorophenyl)benzoic acid via the Suzuki-Miyaura coupling of 1-bromo-3,5-dichlorobenzene and 3-carboxyphenylboronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Catalyst Deactivation: The palladium catalyst is the heart of the reaction and is susceptible to deactivation.

  • Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) by trace amounts of oxygen.[1][2]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][3] Degas all solvents and reagents thoroughly before use. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Catalyst Quality: The age and storage of your palladium catalyst can affect its activity.

    • Solution: Use a fresh, high-quality palladium catalyst or a more stable pre-catalyst.[1] Consider screening different palladium sources. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd(dppf)Cl₂.[1]

2. Inefficient Base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1]

  • Base Quality and Solubility: The base may be old, hydrated, or not soluble enough in the reaction medium.

    • Solution: Use a freshly opened or properly stored base that is finely powdered to increase its surface area and reactivity.[1] If using a carbonate base like K₂CO₃ or Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[1]

3. Boronic Acid Instability: Boronic acids can be prone to side reactions, primarily protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. This can be catalyzed by acids or bases.[2][4]

    • Solution: Ensure your reaction conditions are not overly acidic or basic. Careful selection of the base and solvent system is crucial. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they are more stable.[2][4]

  • Homocoupling: Two molecules of the boronic acid can couple with each other, especially in the presence of oxygen and Pd(II) species.[2]

    • Solution: As with catalyst deactivation, maintaining a rigorously inert atmosphere is key to minimizing homocoupling.[2]

4. Substrate Reactivity: Dichlorinated aromatic rings are electron-deficient, which can affect the rate of oxidative addition.

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2][5]

    • Solution: If you are using an aryl chloride, you may need to use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[1][6] Higher reaction temperatures may also be required.[5]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst base Evaluate Base Efficiency start->base boronic_acid Assess Boronic Acid Stability start->boronic_acid substrate Consider Substrate Reactivity start->substrate inert_atm Ensure Inert Atmosphere (Degas Solvents) catalyst->inert_atm fresh_catalyst Use Fresh/Active Catalyst (e.g., Pre-catalyst) catalyst->fresh_catalyst change_base Switch to a Different Base (e.g., K3PO4) base->change_base fresh_base Use Fresh, Finely Powdered Base base->fresh_base boronic_acid->inert_atm boronic_ester Use Boronic Ester boronic_acid->boronic_ester ligand_screen Screen Bulky Ligands (e.g., XPhos) substrate->ligand_screen temp Increase Reaction Temperature substrate->temp end Improved Yield inert_atm->end fresh_catalyst->end change_base->end fresh_base->end boronic_ester->end ligand_screen->end temp->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired dichlorophenylbenzoic acid, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The most common byproducts in Suzuki-Miyaura couplings are the result of homocoupling and protodeboronation.

  • Homocoupling of Boronic Acid: As mentioned previously, this results in a biaryl compound derived from two molecules of your boronic acid.

    • Minimization: Rigorous exclusion of oxygen is the most effective way to prevent this side reaction.[2]

  • Protodeboronation: This leads to the formation of the arene corresponding to your boronic acid starting material.

    • Minimization: Use anhydrous solvents and ensure your base is not excessively strong or wet. The slow addition of the boronic acid or the use of a more stable boronic ester can also be beneficial.[2][7]

  • Homocoupling of Aryl Halide: While less common, homocoupling of the aryl halide can also occur.

    • Minimization: This is often promoted by high temperatures and certain catalyst systems. Optimizing the reaction temperature and screening different catalysts can help reduce this byproduct.

Purification Strategy:

Since the desired product is a carboxylic acid, an acid-base extraction is an effective purification method.[1]

  • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • To separate the carboxylic acid product from non-acidic byproducts (like homocoupled species), extract the organic layer with an aqueous base (e.g., NaHCO₃ or NaOH solution). Your product will move into the aqueous layer as its carboxylate salt.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.[1] This will protonate the carboxylate, causing the desired product to precipitate or be extractable back into an organic solvent.

G start Reaction Mixture (Product + Byproducts) add_organic_solvent Dilute with Organic Solvent start->add_organic_solvent extract_base Extract with Aqueous Base add_organic_solvent->extract_base separate_layers1 Separate Layers extract_base->separate_layers1 organic_layer1 Organic Layer (Neutral Byproducts) separate_layers1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Product as Salt) separate_layers1->aqueous_layer1 acidify Acidify Aqueous Layer (e.g., HCl to pH 2) aqueous_layer1->acidify extract_product Extract with Organic Solvent acidify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Waste separate_layers2->aqueous_layer2 Discard final_product Organic Layer (Pure Product) separate_layers2->final_product

Caption: Workup procedure for purification of dichlorophenylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid?

A1: The optimal catalyst can depend on your specific reaction conditions. However, for coupling with electron-deficient aryl chlorides, catalysts with electron-rich and bulky phosphine ligands are often more effective.[1] While standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be used, consider screening Buchwald-type ligands such as SPhos and XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][6]

Q2: Which base and solvent system should I use?

A2: A common and effective system is a mixture of an organic solvent and water.[1]

  • Solvents: Toluene, 1,4-dioxane, or THF are frequently used organic solvents.[1]

  • Bases: Inorganic bases are typically employed. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better results.[1]

Q3: How can I monitor the progress of my reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] This will allow you to observe the consumption of your starting materials and the formation of the product.

Q4: My reaction turns black. Is this normal?

A4: Yes, it is common for Suzuki-Miyaura reactions to turn black. This is often due to the formation of palladium black (colloidal palladium metal), which can result from catalyst decomposition.[2] While some formation of palladium black is often unavoidable, excessive and rapid formation might indicate poor catalyst stability under your reaction conditions. If you are experiencing low yields, this could be a contributing factor.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Biaryl Synthesis

Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄Monodentate PhosphineAryl iodides, bromidesCommercially available, easy to handle
Pd(dppf)Cl₂Bidentate FerrocenylphosphineAryl iodides, bromides, some chloridesGood stability, effective for many substrates
Pd(OAc)₂ / SPhos or XPhosBulky, Electron-Rich BiarylphosphineAryl chlorides, sterically hindered substratesHigh activity, good for challenging couplings[1][6]

Experimental Protocols

General Protocol for the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 1-bromo-3,5-dichlorobenzene (1.0 mmol, 1.0 eq)

  • 3-carboxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dichlorobenzene, 3-carboxyphenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Proceed with the acid-base workup as described in the "Formation of Significant Byproducts" section to isolate and purify the 3-(3,5-dichlorophenyl)benzoic acid.

References

Technical Support Center: Formylation of 2,5-Dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2,5-dichloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the formylation of 2,5-dichloroanisole, offering potential causes and actionable solutions.

Q1: Low or no conversion of 2,5-dichloroanisole to the desired aldehyde.

Possible Causes:

  • Insufficiently Activated Reagents: The formylating agent, particularly in Vilsmeier-Haack reactions (e.g., the Vilsmeier reagent formed from DMF and POCl₃), may not have formed properly due to moisture or impure reagents.

  • Deactivated Substrate: 2,5-Dichloroanisole is a relatively electron-deficient aromatic ring due to the presence of two electron-withdrawing chlorine atoms, which can make electrophilic aromatic substitution challenging.

  • Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for this deactivated substrate.

  • Poor Quality of Lewis Acid: In Rieche or Friedel-Crafts type formylations, the Lewis acid (e.g., TiCl₄, AlCl₃) may be old or have been exposed to moisture, reducing its catalytic activity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Dry all glassware thoroughly before use. Handle hygroscopic reagents like Lewis acids under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: Use high-purity starting materials. If preparing the Vilsmeier reagent in situ, ensure the correct stoichiometry and controlled addition of POCl₃ to DMF at low temperatures.

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions.

  • Use a More Active Formylating Agent: Consider using a more reactive formylation method, such as the Rieche formylation with dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride.

Q2: Formation of multiple products observed on TLC or GC analysis.

Possible Causes:

  • Isomeric Products: Formylation can potentially occur at different positions on the aromatic ring, leading to the formation of regioisomers. For 2,5-dichloroanisole, the primary product is 3,6-dichloro-2-methoxybenzaldehyde. However, other isomers might form in smaller quantities.

  • Di-formylation: Although less likely with a deactivated substrate, under harsh conditions or with a large excess of the formylating agent, a second formyl group could be introduced to the ring.

  • Hydrolysis of the Methoxy Group: Strong acidic conditions and high temperatures, particularly during workup, could lead to the hydrolysis of the methoxy group to a hydroxyl group, resulting in the corresponding hydroxybenzaldehyde.

Troubleshooting Steps:

  • Optimize Reaction Conditions for Regioselectivity: The choice of formylation method can significantly influence regioselectivity. The Rieche formylation is often reported to be highly regioselective for the position ortho to the methoxy group.

  • Control Stoichiometry: Use a controlled amount of the formylating agent (typically 1.1 to 1.5 equivalents) to minimize the risk of di-formylation.

  • Mild Workup Conditions: During the workup, avoid prolonged exposure to strong acids and high temperatures to prevent hydrolysis of the methoxy group. Use a cooled, dilute acid for neutralization.

  • Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from any isomeric byproducts.

Q3: Significant amount of dark, insoluble material (polymer) formation in the reaction mixture.

Possible Cause:

  • Polymerization/Resinification: Under strong acidic conditions and elevated temperatures, phenolic impurities or the anisole itself can undergo polymerization or resinification reactions. This is a known side reaction in many formylation procedures.

Troubleshooting Steps:

  • Maintain Moderate Temperatures: Avoid excessively high reaction temperatures.

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.

  • Purify Starting Material: Ensure the 2,5-dichloroanisole is free from phenolic impurities.

Quantitative Data Summary

The following table summarizes typical yields for the formylation of 2,5-dichloroanisole to produce 3,6-dichloro-2-methoxybenzaldehyde using the Rieche formylation method. Please note that yields can vary depending on the specific reaction conditions and scale.

Reaction MethodFormylating AgentLewis AcidSolventTemperature (°C)Main Product Yield (%)Side ProductsReference
Rieche FormylationDichloromethyl methyl etherTiCl₄Dichloromethane0 to RT~70-80%Isomeric aldehydes (minor)Patent CN103819327A

Note: Specific yields for side products are often not reported in the literature, but they are generally observed in minor quantities.

Experimental Protocols

Rieche Formylation of 2,5-Dichloroanisole

This protocol is based on the general procedure for the formylation of substituted anisoles.

Materials:

  • 2,5-Dichloroanisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dichloroanisole (1 equivalent) in anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (1.1 - 1.5 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 - 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-dichloro-2-methoxybenzaldehyde.

Visualizations

Reaction Pathway for the Formylation of 2,5-Dichloroanisole

Formylation_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Main Product cluster_side_products Potential Side Products 2_5_Dichloroanisole 2,5-Dichloroanisole Main_Product 3,6-Dichloro-2-methoxybenzaldehyde 2_5_Dichloroanisole->Main_Product Rieche Formylation Formylating_Agent Formylating Agent (e.g., Dichloromethyl methyl ether) Formylating_Agent->Main_Product Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Main_Product Isomers Isomeric Aldehydes Main_Product->Isomers competes with Di_formyl Di-formylated Product Main_Product->Di_formyl competes with Hydrolyzed Hydrolyzed Product (Hydroxybenzaldehyde) Main_Product->Hydrolyzed competes with

Caption: Main reaction and potential side reactions in the formylation of 2,5-dichloroanisole.

Experimental Workflow for Rieche Formylation

Experimental_Workflow Start Start: Dissolve 2,5-Dichloroanisole in DCM Cool Cool to 0 °C Start->Cool Add_TiCl4 Add TiCl4 dropwise Cool->Add_TiCl4 Add_DCMME Add Dichloromethyl methyl ether dropwise Add_TiCl4->Add_DCMME React Stir at Room Temperature (Monitor by TLC/GC) Add_DCMME->React Quench Quench with 1 M HCl at 0 °C React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure 3,6-Dichloro-2-methoxybenzaldehyde Purify->End

Caption: Step-by-step workflow for the Rieche formylation of 2,5-dichloroanisole.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Problem: Low Yield Check_Reagents Check Reagent Quality and Anhydrous Conditions Problem->Check_Reagents Check_Temp Review Reaction Temperature Problem->Check_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Problem->Check_Stoichiometry Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Temp_OK Temperature Optimal? Check_Temp->Temp_OK Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Reagents_OK->Check_Temp Yes Solution_Reagents Solution: Use fresh, dry reagents and solvents. Reagents_OK->Solution_Reagents No Temp_OK->Check_Stoichiometry Yes Solution_Temp Solution: Gradually increase temperature. Temp_OK->Solution_Temp No Solution_Stoich Solution: Ensure correct molar ratios. Stoich_OK->Solution_Stoich No Further_Investigation Further Investigation Needed (e.g., alternative methods) Stoich_OK->Further_Investigation Yes

Caption: A logical workflow for troubleshooting low product yield in the formylation reaction.

optimizing reaction conditions for the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxidation of 2-Methoxy-3,6-dichlorobenzaldehyde

Welcome to the technical support center for the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of 2-methoxy-3,6-dichlorobenzoic acid (Dicamba).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes?

A1: Low yields in the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction time and temperature. Electron-withdrawing groups (like chlorine) on the aromatic ring can slow down the reaction rate.

  • Side Reactions: The formation of byproducts is a common issue. Depending on the oxidant used, side reactions can compete with the desired oxidation. For example, strong oxidants under harsh conditions might lead to degradation of the aromatic ring.

  • Purity of Starting Material: Impurities in the starting aldehyde can interfere with the reaction. Ensure the 2-methoxy-3,6-dichlorobenzaldehyde is of high purity before starting.

  • Oxidant Potency: The oxidizing agent may have degraded over time. It is crucial to use a fresh or properly stored oxidant.

  • Suboptimal pH: The pH of the reaction medium is critical. For instance, Pinnick oxidations require mildly acidic conditions to form the active oxidant, chlorous acid.[1] Permanganate oxidations can be run under acidic or basic conditions, which affects the reaction mechanism and workup.[2]

Q2: I'm observing the formation of an unknown byproduct. What could it be?

A2: The identity of the byproduct depends heavily on the chosen oxidation method.

  • With Pinnick Oxidation (NaClO₂): A common byproduct is hypochlorous acid (HOCl), which can lead to undesired side reactions like chlorination of the aromatic ring or reaction with double bonds if present.[1][3] The use of an HOCl scavenger is essential to prevent these side reactions.[4][5]

  • With Permanganate Oxidation (KMnO₄): Over-oxidation can occur, potentially leading to cleavage of the aromatic ring if conditions are too harsh (e.g., high heat, high concentration of KMnO₄).[6] Incomplete oxidation might also leave unreacted starting material.

  • Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens (like 2-methoxy-3,6-dichlorobenzaldehyde), a disproportionation reaction can occur where half the aldehyde is oxidized to the carboxylic acid and the other half is reduced to the corresponding alcohol.[7]

Q3: The reaction seems to be stalled and is not progressing. What should I do?

A3: A stalled reaction can often be addressed by:

  • Verifying Reagent Stoichiometry: Ensure that a sufficient molar excess of the oxidizing agent is used.

  • Adjusting Temperature: Gently increasing the reaction temperature can sometimes overcome the activation energy barrier. However, be cautious as excessive heat can promote side reactions.

  • Checking Solvent: The choice of solvent can influence the oxidant's reactivity. For instance, potassium permanganate's oxidative power can be controlled by the solvent system, with anhydrous acetone reducing its strength compared to aqueous solutions.[8]

  • Confirming pH: Re-check and adjust the pH of the reaction mixture to the optimal range for the chosen method.

Q4: How do I choose the best oxidizing agent for my reaction?

A4: The choice of oxidant depends on the scale of your reaction, the presence of other functional groups, and safety considerations.

  • Pinnick Oxidation (NaClO₂): This is an excellent choice for its mild conditions and high tolerance for various functional groups.[1][3][9] It is particularly useful for substrates that are sensitive to strong acids or bases.

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant.[2][8] It is effective but less selective, and reaction conditions must be carefully controlled to avoid over-oxidation.[6][10]

  • Jones Oxidation (CrO₃/H₂SO₄): A strong oxidizing agent that typically gives high yields. However, it uses carcinogenic chromium(VI) compounds and requires strongly acidic conditions, which may not be suitable for all substrates.[11]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical reaction conditions and outcomes for common aldehyde oxidation methods applicable to 2-methoxy-3,6-dichlorobenzaldehyde.

Oxidation MethodOxidizing AgentTypical Solvent(s)Typical ConditionsAdvantagesCommon Issues & Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)t-Butanol, WaterMildly acidic (pH ~4-5), Room Temp, HOCl scavenger (e.g., 2-methyl-2-butene)High selectivity, Tolerant of many functional groups, Mild conditions.[1][3][9]Byproduct (HOCl) can cause side reactions if not scavenged.[1][4]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Water, Acetone, t-ButanolAcidic or basic conditions, 0°C to refluxStrong, inexpensive oxidant.[2]Risk of over-oxidation, Low selectivity, Formation of MnO₂ complicates workup.[6]
Sodium Hypochlorite Oxidation Sodium Hypochlorite (NaClO)TolueneRoom TemperatureHigh yield reported for this specific substrate.[12]Requires careful control of addition rate and temperature.

Experimental Protocols

Protocol 1: Pinnick Oxidation of 2-methoxy-3,6-dichlorobenzaldehyde

This protocol is adapted from standard Pinnick oxidation procedures.[1][5]

Materials:

  • 2-methoxy-3,6-dichlorobenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene (scavenger)

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methoxy-3,6-dichlorobenzaldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (approx. 10.0 equiv) to the solution.

  • Add NaH₂PO₄ (approx. 10.0 equiv) to buffer the solution.

  • Slowly add a solution of NaClO₂ (approx. 10.0 equiv) in water to the stirred reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-methoxy-3,6-dichlorobenzoic acid.

Protocol 2: Sodium Hypochlorite Oxidation

This protocol is based on a patented method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.[12]

Materials:

  • 2-methoxy-3,6-dichlorobenzaldehyde

  • 30% Sodium hypochlorite (NaClO) solution

  • Toluene

  • Dilute sulfuric acid

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-3,6-dichlorobenzaldehyde (1.0 equiv) in toluene.

  • Under vigorous stirring, slowly add 30% NaClO solution (approx. 1.2 equiv) while maintaining the temperature at 25°C.

  • Continue stirring the reaction mixture at 25°C for 5 hours.

  • After the reaction is complete, separate the aqueous layer.

  • Remove the toluene from the organic layer via distillation under reduced pressure.

  • To the remaining aqueous solution, add dilute sulfuric acid to adjust the pH to 1.0.

  • Cool the solution to induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry to obtain 3,6-dichloro-2-methoxybenzoic acid.

Visualized Workflows and Logic

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve Aldehyde in Toluene Add_NaClO Slowly Add NaClO Solution at 25°C Start->Add_NaClO React Stir for 5 hours at 25°C Add_NaClO->React Distill Distill Toluene React->Distill Acidify Adjust pH to 1.0 with H₂SO₄ Distill->Acidify Cool Cool to Precipitate Acidify->Cool Filter Filter & Dry Product Cool->Filter End Pure 2-methoxy-3,6- dichlorobenzoic acid Filter->End

Caption: Workflow for Sodium Hypochlorite Oxidation.

G cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Yield Observed Check_Time Reaction Time Sufficient? Start->Check_Time Check_Temp Temperature Correct? Start->Check_Temp Check_Purity Starting Material Pure? Start->Check_Purity Check_Oxidant Oxidant Active? Start->Check_Oxidant Sol_Time Increase Reaction Time Check_Time->Sol_Time No Sol_Temp Adjust Temperature Check_Temp->Sol_Temp No Sol_Purity Purify Aldehyde Check_Purity->Sol_Purity No Sol_Oxidant Use Fresh Oxidant Check_Oxidant->Sol_Oxidant No

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Dichlorophenylbenzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of dichlorophenylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3,5-dichlorophenyl)benzoic acid, and what are the key challenges?

A1: The most prevalent method for synthesizing 3-(3,5-dichlorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting a boronic acid (e.g., 3-carboxyphenylboronic acid) with an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene) using a palladium catalyst and a base.[1][2] Key challenges include catalyst deactivation, ensuring an inert atmosphere to prevent side reactions, the quality of the boronic acid, and selecting the appropriate base and solvent system.[1]

Q2: Which analytical technique is most suitable for the routine analysis of 3-(3,5-dichlorophenyl)benzoic acid?

A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique.[3] A reverse-phase C18 column is typically recommended.[4][5] To ensure good peak shape for this acidic analyte, it is crucial to use an acidified mobile phase (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.[1][4]

Q3: How can I improve the sensitivity of my analysis to detect trace levels of dichlorophenylbenzoic acid?

A3: To enhance sensitivity, coupling your HPLC system to a mass spectrometer (LC-MS) is highly effective.[4] Mass spectrometry offers significantly greater sensitivity and selectivity than UV detection.[4] Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.[4] Additionally, sample pre-concentration techniques like solid-phase extraction (SPE) can be employed to enrich the analyte before injection.[4][6]

Q4: Is Gas Chromatography (GC) a viable technique for analyzing dichlorophenylbenzoic acid?

A4: Direct GC analysis is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid.[4] However, GC-MS can be a powerful technique after a derivatization step. Esterifying the carboxylic acid group, for instance, into its methyl ester, increases volatility and improves chromatographic performance.[4]

Q5: What are the best practices for storing dichlorophenylbenzoic acid to prevent degradation?

A5: Dichlorophenylbenzoic acid should be stored in a tightly sealed container in a cool (2°C to 8°C), dry, and dark place.[7] The primary factors that can cause degradation are exposure to high temperatures, light, humidity, and incompatible substances like strong oxidizing agents or bases.[7] For critical applications, periodic purity checks using HPLC are recommended.[7]

Q6: What causes complex or overlapping signals in the ¹H NMR spectrum?

A6: The aromatic signals in the ¹H NMR spectrum of dichlorophenylbenzoic acid isomers can often overlap. To resolve this, using a higher field NMR spectrometer (e.g., 600 MHz or higher) can improve signal dispersion.[1] Additionally, 2D NMR techniques such as COSY and HMBC can be invaluable for definitively assigning the proton signals.[1]

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the acidic analyte and residual silanol groups on the column.Acidify the mobile phase (pH 2.5-3.5) with formic, acetic, or phosphoric acid to suppress analyte and silanol ionization.[1][4] Use a modern, end-capped, or base-deactivated column.[4]
Poor Peak Shape (Fronting) Column overload.Reduce the injection volume or dilute the sample concentration.[4]
Retention Time Variability Inconsistent mobile phase composition; Fluctuations in column temperature; Insufficient column equilibration.Prepare fresh mobile phase daily.[4] Use a column oven for stable temperature control.[4] Ensure the column is fully equilibrated with the initial mobile phase before each injection.[4]
High Backpressure Blockage in the system (e.g., tubing, frits); Column contamination.Systematically disconnect components to locate the blockage.[4] Flush the column with a strong solvent; if pressure remains high, the column may need replacement.[4]
Ghost Peaks Contamination in the mobile phase or system; Carryover from a previous injection.Use high-purity solvents and reagents.[4] Implement a robust needle wash protocol in the autosampler method.
Poor Separation of Isomers Inadequate mobile phase or stationary phase.Optimize the mobile phase composition and gradient.[1] Screen different stationary phases (e.g., Phenyl-Hexyl, Biphenyl) which can offer different selectivity for aromatic compounds.[8]
Synthesis (Suzuki-Miyaura Coupling)
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive palladium catalyst.Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[1]
Poor quality or degraded boronic acid.Use fresh or properly stored boronic acid. Consider converting it to a more stable boronate ester.[1]
Incorrect base or solvent system.The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent is critical and often needs to be optimized for the specific substrates.[1]
Presence of Starting Materials Incomplete reaction.Increase reaction time or temperature.[1] Consider increasing the amount of catalyst or base.[1]
Purification
ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" During Recrystallization The compound melts in the hot solvent before dissolving; The solution is supersaturated or contains impurities.Choose a solvent with a lower boiling point.[9] Use more solvent or cool the solution more slowly. Scratch the inside of the flask to induce crystallization.[9] Purify the crude material by another method (e.g., acid-base extraction) first.[9]
Low Yield After Recrystallization Too much solvent was used; The chosen solvent is not optimal.Use the minimum amount of hot solvent required to dissolve the product.[9] If the product is too soluble, add an anti-solvent (in which the product is insoluble) dropwise to the hot solution.[9]
Persistent Impurities Co-precipitation of impurities; Incomplete separation during extraction.Perform a second recrystallization from a different solvent system.[9] Ensure complete separation of aqueous and organic layers during acid-base extraction.[9]

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol outlines a general method for determining the purity of 3-(3,5-dichlorophenyl)benzoic acid.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with formic or phosphoric acid.[5][10]

    • Mobile Phase B: Methanol or Acetonitrile.[5][10]

    • Gradient Program: A typical gradient might be 50% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 - 1.2 mL/min.[3][10]

    • Column Temperature: 30 °C.[3]

    • Detection: UV at 210 nm or 235 nm.[3][10]

    • Injection Volume: 10-20 µL.[3]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of a reference standard and dissolve it in 100 mL of methanol.[3]

    • Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of standards (e.g., 0.1 to 100 µg/mL).[3]

    • Sample Preparation: Accurately weigh and dissolve the sample to achieve a concentration within the linear range of the method.[3]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[3]

    • Inject the sample solutions to determine the concentration and purity.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is for trace analysis and requires derivatization to increase volatility.

  • Derivatization (Esterification):

    • Dissolve the dichlorophenylbenzoic acid sample in a suitable solvent (e.g., methanol).

    • Add an esterifying agent (e.g., diazomethane or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.[3]

    • Allow the reaction to proceed for 10-15 minutes at room temperature.[3]

    • Remove excess reagent with a gentle stream of nitrogen.[3]

    • Reconstitute the sample in a GC-compatible solvent like hexane or ethyl acetate.[3]

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to a final temperature suitable for eluting the methyl ester derivative.[3]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for the derivatized compound.

Protocol 3: Purification by Acid-Base Extraction

This technique separates the acidic product from neutral and basic impurities.[11]

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).[11]

  • Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a base (e.g., NaOH or NaHCO₃).[11]

  • Shake the funnel vigorously, venting frequently. The deprotonated dichlorophenylbenzoic acid will move into the aqueous layer.[11]

  • Separate the layers. Keep the aqueous layer and extract the organic layer again with the basic solution to ensure complete recovery.[11]

  • Combine the aqueous layers, cool in an ice bath, and carefully acidify with an acid (e.g., 2 M HCl) to a pH of 2-3.[2]

  • The purified product will precipitate as a solid.[2]

  • Collect the solid by vacuum filtration and wash with cold deionized water.[11]

Data Presentation

Table 1: Comparison of Analytical Method Performance
ParameterHPLC-UVUPLC-MSGC-MS (after derivatization)
Typical Linearity (r²) ≥ 0.999> 0.999> 0.998
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD %) ≤ 2.0%≤ 1.5%≤ 3.0%
Limit of Quantitation (LOQ) ~0.1 µg/mL< 0.01 µg/mL~0.05 µg/mL
Analysis Time 15-30 min5-15 min20-40 min
Data is representative and based on validated methods for dichlorobenzoic acid isomers and similar compounds.[3]
Table 2: Expected Outcomes of Purification Techniques
Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 70-90%>90%High capacity, removes neutral/basic impurities.Unreacted neutral starting materials.[11]
Column Chromatography 90-98%70-90%High resolution, separates similar compounds.Homo-coupled byproducts, polar impurities.[11]
Recrystallization >99%60-85%Yields highly pure crystalline solid.Structurally similar byproducts, residual solvents.[11]
Values are representative and may vary depending on the initial purity of the crude product.[11]

Visualizations

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Aryl Halide + Boronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) reagents->reaction crude Crude Product reaction->crude purify Acid-Base Extraction & Recrystallization/Chromatography crude->purify pure Pure Product purify->pure hplc HPLC Analysis (Purity Check) pure->hplc nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (Molecular Weight) pure->ms confirmation Structure Confirmation hplc->confirmation nmr->confirmation ms->confirmation

Caption: General workflow for synthesis, purification, and characterization.[1]

G Troubleshooting Logic for HPLC Peak Tailing start Peak Tailing Observed check_ph Is mobile phase pH acidic (2.5-3.5)? start->check_ph acidify Action: Acidify mobile phase with 0.1% Formic Acid or similar check_ph->acidify No check_column Is column modern, end-capped, or base-deactivated? check_ph->check_column Yes acidify->check_ph replace_column Action: Replace with a base-deactivated column check_column->replace_column No resolved Issue Resolved check_column->resolved Yes replace_column->resolved

Caption: Troubleshooting logic for HPLC peak tailing issues.[4]

G Purification Workflow: Acid-Base Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Extract with Aqueous Base (e.g., 1M NaOH) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains Neutral Impurities separate->org_layer Top aq_layer Aqueous Layer: Contains Deprotonated Product (Salt Form) separate->aq_layer Bottom acidify Acidify Aqueous Layer with HCl to pH 2-3 aq_layer->acidify precipitate Product Precipitates acidify->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate final_product Pure Dichlorophenylbenzoic Acid filtrate->final_product

Caption: Workflow for purification via acid-base extraction.[11]

References

preventing degradation of 3,5-Dichloro-2-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 3,5-Dichloro-2-methoxybenzoic acid to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light (photolysis), humidity, and incompatible substances such as strong oxidizing agents and bases.[1][2][3]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, as well as a change in the physical state of the powder (e.g., clumping).[2] However, chemical degradation can occur without any visible changes. Therefore, it is highly recommended to perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound if degradation is suspected.[2][4]

Q4: What are the potential degradation products of this compound?

A4: Based on the degradation of similar chlorinated aromatic carboxylic acids, potential degradation pathways could include photolytic reactions leading to dechlorination (substitution of chlorine by -OH), decarboxylation (loss of the carboxylic acid group), and hydroxylation of the aromatic ring.[3]

Q5: Is it necessary to conduct stability testing on my stored samples?

A5: Yes, for critical applications, especially in drug development and long-term studies, it is highly recommended to perform periodic stability testing to ensure the integrity of your this compound samples.[5]

Troubleshooting Guide

This guide addresses specific issues that users may encounter.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Question: My HPLC analysis of a sample containing this compound shows unexpected peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks in the chromatogram is a strong indicator of degradation. These peaks represent the degradation products. It is also possible that the peaks are due to contamination. To confirm degradation, you should perform a forced degradation study on a reference standard and compare the resulting chromatogram with your sample's chromatogram.

Issue 2: Changes in Physical Appearance
  • Question: My powdered sample of this compound has changed color and is clumping. Is it still usable?

  • Answer: A change in color and physical state suggests that the compound may have been exposed to moisture or light, leading to degradation.[2] It is strongly advised to re-qualify the material using an analytical technique like HPLC to determine its purity before use. For critical experiments, using a fresh, uncompromised lot of the compound is recommended.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Suspected Degradation of This compound visual_check Perform Visual Inspection (Color change, clumping) start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC) visual_check->analytical_check Visible changes or for critical use compare_results Compare with Reference Standard or Initial Data analytical_check->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Purity < Specification or New Peaks Present no_degradation No Significant Degradation compare_results->no_degradation Purity within Specification quarantine Quarantine the Batch degradation_confirmed->quarantine proceed Proceed with Experiment no_degradation->proceed use_with_caution Use with Caution for Non-Critical Experiments quarantine->use_with_caution discard Discard and Procure New Batch quarantine->discard

Caption: A logical workflow for troubleshooting suspected degradation.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in a solution of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.[2]
  • Cool the solution to room temperature and neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.
  • Heat the solution at 60°C for 24 hours.[2]
  • Cool to room temperature and neutralize with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat a solution of the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]

4. Thermal Degradation:

  • Expose the solid compound to a temperature of 105°C for 48 hours in a calibrated oven.[2]
  • Dissolve the heat-treated sample in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) that provides both UV and visible light.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both samples at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quantities of the drug substance over time.[5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]

Illustrative HPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.[6]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the method.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep_sample Prepare Solutions of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep_sample->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_sample->base oxidation Oxidation (3% H2O2, RT) prep_sample->oxidation thermal Thermal (105°C, solid) prep_sample->thermal photo Photolytic (UV/Vis Light) prep_sample->photo hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluate Evaluate Chromatograms for: - Purity of Main Peak - Presence of Degradation Peaks hplc->evaluate report Report Stability Profile evaluate->report

Caption: A workflow for conducting forced degradation studies.

Data Summary

The following table summarizes recommended storage conditions and potential signs of degradation for this compound.

ParameterRecommendation / ObservationReference
Storage Temperature Cool, dry place (e.g., 2-8°C recommended for similar compounds)[2]
Light Exposure Store in the dark; protect from light[2]
Atmosphere Store in a tightly sealed container to protect from moisture and air[1][2]
Incompatible Materials Avoid strong oxidizing agents and strong bases[1][2]
Visual Signs of Degradation Color change (white to yellowish/brown), clumping of powder[2]
Analytical Indication of Degradation Appearance of new peaks or decrease in the main peak area in HPLC analysis[2]

References

Technical Support Center: Resolving Peak Tailing in HPLC for Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues when analyzing halogenated benzoic acids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing halogenated benzoic acids?

Peak tailing for acidic compounds like halogenated benzoic acids is typically caused by a combination of chemical and physical factors.[1]

  • Chemical Causes:

    • Secondary Silanol Interactions: This is the most common cause.[2][3][4] Standard silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on the surface. If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and interact with the acidic analyte. This secondary interaction causes some molecules to lag behind in the column, resulting in a "tail".[2][5][6][7]

    • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the halogenated benzoic acid, the analyte exists in both ionized and non-ionized forms.[5][8] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[8] For sharp, symmetrical peaks, the analyte should be in a single, un-ionized state.[1]

    • Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can increase the acidity of silanol groups, worsening secondary interactions and leading to peak tailing.[2][9] Interactions with stainless steel components of the HPLC system can also cause issues.[3][10]

  • Physical Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][11]

    • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing tailing for all peaks in the chromatogram.[7]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.[5]

    • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape.[3]

Q2: How does mobile phase pH specifically affect the peak shape of halogenated benzoic acids?

Mobile phase pH is a critical parameter for ionizable compounds like halogenated benzoic acids.[8][12][13] To achieve a sharp, symmetrical peak, the analyte must be in a single, un-ionized state. For a weak acid, this is accomplished by setting the mobile phase pH well below its pKa (typically by 1.5 to 2 pH units).[1][14] This process, known as ion suppression, ensures the analyte is in its more hydrophobic, neutral form, leading to better retention and improved peak shape on a reversed-phase column.[12][15]

Q3: Can the choice of HPLC column prevent peak tailing for these compounds?

Yes, the column choice is crucial. While standard end-capped C18 columns can be effective with an optimized mobile phase, certain columns are better suited for acidic compounds.[2]

  • High-Purity Silica Columns: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups and metal contaminants, reducing the potential for secondary interactions.[4]

  • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanol groups.[5]

  • Positively Charged Surface Columns: Some novel stationary phases incorporate a positively charged functional group. This surface can enhance the retention of acidic compounds through ionic interactions while repelling basic compounds, which can also improve peak shape for acids by minimizing other secondary interactions.[16]

Troubleshooting Guide

If you are experiencing peak tailing with halogenated benzoic acids, follow this logical troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 start Start: Peak Tailing Observed check_all_peaks Is tailing observed for ALL peaks or just the halogenated benzoic acid? start->check_all_peaks all_peaks_tail Physical Issue Likely check_all_peaks->all_peaks_tail All Peaks specific_peak_tails Chemical Interaction Likely check_all_peaks->specific_peak_tails Specific Peak check_frit Check for blocked column frit or guard column all_peaks_tail->check_frit check_void Inspect for column void check_frit->check_void check_extracolumn Minimize extra-column volume (tubing length/ID) check_void->check_extracolumn replace_column Replace Column / Frit check_extracolumn->replace_column check_pka Is mobile phase pH >1.5 units below analyte pKa? specific_peak_tails->check_pka adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_pka->adjust_ph No check_overload Is the peak overloaded? check_pka->check_overload Yes adjust_ph->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column_age Is the column old or contaminated? check_overload->check_column_age No dilute_sample->check_column_age flush_column Flush column (See Protocol 2) check_column_age->flush_column Yes consider_new_column Consider alternative column chemistry (e.g., Polar-Embedded, High Purity Silica) check_column_age->consider_new_column No flush_column->consider_new_column

A logical workflow for troubleshooting HPLC peak tailing.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The table below summarizes the effect of mobile phase pH on the USP tailing factor (Tf) for 2,4-Dichlorobenzoic acid. A tailing factor greater than 1.2 is generally considered significant tailing.[14] The goal is to achieve a Tf value as close to 1.0 as possible.

Analyte (pKa)Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape
2,4-Dichlorobenzoic Acid (~3.2)4.52.1Severe Tailing
2,4-Dichlorobenzoic Acid (~3.2)3.51.6Moderate Tailing
2,4-Dichlorobenzoic Acid (~3.2)2.51.1Symmetrical
2,4-Dichlorobenzoic Acid (~3.2)2.01.0Symmetrical

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Ion Suppression

Objective: To set the mobile phase pH at least 1.5 units below the analyte's pKa to ensure the analyte is in its non-ionized form, promoting good peak shape.[1]

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)

  • Acidifier or buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Analyte pKa: Consult literature to find the pKa of your specific halogenated benzoic acid. For example, the pKa of 2,4-Dichlorobenzoic acid is approximately 3.2.

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.

  • Add Acid/Buffer: While stirring, slowly add the acidifier (e.g., 0.1% v/v formic acid or phosphoric acid) to the water. If a buffer is required for pH stability, prepare it according to standard laboratory procedures (e.g., 20 mM potassium phosphate).[17]

  • Adjust pH: Use the pH meter to monitor the pH of the aqueous solution. Titrate with a dilute acid (e.g., phosphoric acid) or base (if using a buffer system) until the target pH (e.g., pH 2.0 - 2.5) is reached.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 60:40 Acetonitrile:Water). Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.[15]

  • Degas and Filter: Degas the final mobile phase using sonication or vacuum filtration and filter it through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

Protocol 2: Column Flushing and Regeneration

Objective: To wash the column with a series of strong solvents to remove strongly retained contaminants that may be causing peak tailing.[14]

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the detector cell.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.

If peak shape does not improve after flushing, the column may be permanently damaged or contaminated, and replacement should be considered.[14]

Visualization of the Underlying Mechanism

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing versus the ideal scenario with ion suppression.

G cluster_0 A) Peak Tailing (pH > pKa) cluster_1 B) Symmetrical Peak (pH < pKa) silica Silica Surface sionized Ionized Silanol (Si-O⁻) sih Silanol (Si-OH) analyte_ionized Analyte (R-COO⁻) Ionized sionized->analyte_ionized Secondary Interaction (Causes Tailing) analyte_neutral Analyte (R-COOH) Neutral label_a Analyte exists in both ionized and neutral forms. Ionized form interacts with ionized silanols, slowing elution. silica_b Silica Surface sih_b Protonated Silanol (Si-OH) c18 C18 analyte_neutral_b Analyte (R-COOH) Neutral c18->analyte_neutral_b Primary Hydrophobic Interaction Only label_b Analyte and silanols are fully protonated (neutral). No secondary interaction occurs.

Chemical interactions leading to peak tailing vs. good peak shape.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scalable synthesis of 3,5-Dichloro-2-methoxybenzoic acid. The primary route discussed is the robust and scalable methylation of 3,5-Dichlorosalicylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a reliable and scalable synthetic route to this compound?

A1: A highly effective and industrially viable method is the two-step synthesis starting from commercially available 3,5-Dichlorosalicylic acid. The process involves:

  • Exhaustive Methylation: The starting material is treated with a methylating agent, such as dimethyl sulfate (DMS), in the presence of a base like potassium carbonate. This step converts both the phenolic hydroxyl and the carboxylic acid groups to form the intermediate, methyl 3,5-dichloro-2-methoxybenzoate.

  • Selective Hydrolysis: The resulting methyl ester is then selectively hydrolyzed back to the carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidification to precipitate the final product. This route is advantageous for its high yields and use of common industrial reagents.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yield is a common issue that can often be traced to several factors. Systematically check the following:

  • Moisture Content: Ensure all reagents and solvents, particularly the solvent used for methylation (e.g., Acetone, DMF), are anhydrous. Water can consume the methylating agent and hinder the reaction.

  • Insufficient Base: A sufficient molar excess of base (e.g., Potassium Carbonate) is critical to ensure complete deprotonation of both the acidic protons (carboxylic and phenolic). A molar ratio of at least 2.2 equivalents of base to starting material is recommended.

  • Reagent Quality: Verify the purity and activity of the methylating agent (dimethyl sulfate). It can degrade over time, especially if not stored properly.

  • Reaction Temperature & Time: The methylation step may require heating to drive it to completion (e.g., 55-60°C).[1] Ensure the reaction is monitored and allowed to run for a sufficient duration (typically 3-6 hours).

  • Inefficient Hydrolysis: In the second step, ensure hydrolysis is complete by using a sufficient excess of NaOH and adequate heating. Incomplete hydrolysis will leave unreacted ester, reducing the final product yield.

Q3: I'm observing significant impurity formation. What are the likely side products and how can they be minimized?

A3: The primary impurity concern is the presence of unreacted starting material or the intermediate ester.

  • Unreacted 3,5-Dichlorosalicylic Acid: This indicates incomplete methylation. To minimize this, increase the equivalents of dimethyl sulfate and base, and consider extending the reaction time or increasing the temperature.

  • Methyl 3,5-dichloro-2-methoxybenzoate: This impurity arises from incomplete hydrolysis. Ensure sufficient sodium hydroxide is used in the hydrolysis step and that the reaction is heated under reflux for an adequate period (2-4 hours) to ensure full conversion.

  • Purification: The final product can be effectively purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to remove residual impurities.

Q4: How can I effectively monitor the progress of both reaction steps?

A4: For reliable in-process control, especially during scale-up, the following methods are recommended:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting material, intermediate, and final product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC can accurately track the disappearance of the starting material and the formation of the intermediate and final product, allowing for precise determination of reaction completion.

Q5: What are the critical safety considerations for scaling up this synthesis?

A5: Safety is paramount. The following points are critical:

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat. Develop a clear procedure for quenching and disposal of any excess DMS using an ammonia solution.

  • Exothermic Reactions: Both the methylation and the final acidification steps can be exothermic. When scaling up, reagents must be added slowly and in a controlled manner with efficient stirring and external cooling available to manage the reaction temperature and prevent runaways.

  • Base and Acid Handling: Concentrated bases (NaOH) and acids (HCl) are highly corrosive. Ensure proper PPE is worn during handling and transfer.

Experimental Protocol: Scalable Two-Step Synthesis

This protocol outlines the synthesis of this compound from 3,5-Dichlorosalicylic acid.

Step 1: Methylation to form Methyl 3,5-dichloro-2-methoxybenzoate
  • Setup: Charge a suitable reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and addition funnel with 3,5-Dichlorosalicylic acid (1.0 eq.).

  • Solvent & Base: Add anhydrous acetone (10-15 volumes) and finely ground potassium carbonate (2.5 eq.). Stir the resulting slurry vigorously.

  • Methylation: Heat the mixture to 55-60°C. Add dimethyl sulfate (2.2 eq.) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 65°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 60°C) for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium sulfate) and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield crude methyl 3,5-dichloro-2-methoxybenzoate, which can be used directly in the next step.

Step 2: Hydrolysis to this compound
  • Setup: To the vessel containing the crude methyl 3,5-dichloro-2-methoxybenzoate from Step 1, add a 10% aqueous solution of sodium hydroxide (4.0 eq.) and methanol (5 volumes).

  • Hydrolysis: Heat the mixture to reflux (70-80°C) and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the ester intermediate by TLC or HPLC.

  • Workup: Once hydrolysis is complete, cool the mixture and distill off the methanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution to 10-15°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 37%) with vigorous stirring until the pH of the solution is ~1-2. A thick white precipitate will form.

  • Isolation & Purification: Filter the solid product, wash the cake thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-70°C. The product can be further purified by recrystallization from an appropriate solvent if necessary.

Data Presentation: Key Process Parameters

The following table summarizes the typical quantitative data for the described synthesis.

ParameterStep 1: MethylationStep 2: Hydrolysis
Key Reagents 3,5-Dichlorosalicylic acid, K₂CO₃, Dimethyl SulfateMethyl 3,5-dichloro-2-methoxybenzoate, NaOH, HCl
Molar Ratio (to starting material) 1.0 : 2.5 : 2.21.0 : 4.0 : (to pH 1-2)
Solvent Acetone10% NaOH (aq), Methanol
Temperature 55 - 65 °C70 - 80 °C (Reflux)
Reaction Time 3 - 5 hours2 - 4 hours
Typical Yield (Overall) -> 90%
Expected Purity (after workup) -> 98%

Visualizations: Workflows and Logic Diagrams

Synthesis Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Hydrolysis A 3,5-Dichlorosalicylic Acid B Methyl 3,5-dichloro-2- methoxybenzoate A->B 1. Dimethyl Sulfate, K₂CO₃ 2. Acetone, 60°C C 3,5-Dichloro-2-methoxybenzoic Acid (Final Product) B->C 1. NaOH (aq), Methanol, Reflux 2. HCl (aq) to pH 1-2

Caption: Scalable two-step synthesis route to the target compound.

Troubleshooting Logic for Low Yield

G Start Problem: Low Final Yield CheckReaction1 HPLC Analysis: Significant unreacted starting material? Start->CheckReaction1 CheckReaction2 HPLC Analysis: Significant intermediate ester in final product? CheckReaction1->CheckReaction2 No Sol_Reaction1 Solution: - Increase equivalents of base/DMS - Ensure anhydrous conditions - Increase reaction time/temp CheckReaction1->Sol_Reaction1 Yes Sol_Reaction2 Solution: - Increase equivalents of NaOH - Increase hydrolysis time/temp CheckReaction2->Sol_Reaction2 Yes Sol_Purification Review Purification: - Check for product loss during workup/filtration CheckReaction2->Sol_Purification No

References

Validation & Comparative

A Comparative Analysis of the Acidity of Ortho, Meta, and Para-Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of ortho-, meta-, and para-substituted chlorobenzoic acids. The acidity of these isomers is a fundamental concept in physical organic chemistry, with significant implications for drug design and development, where a molecule's ionization state (governed by its pKa) influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document summarizes experimental data, details the protocols for their measurement, and illustrates the underlying electronic principles governing the observed acidity trend.

Data Presentation: Acidity of Chlorobenzoic Acid Isomers

The acid dissociation constant (pKa) is the primary quantitative measure of the acidity of a compound in solution. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for the chlorobenzoic acid isomers in water at 25°C are presented below, alongside the unsubstituted benzoic acid for reference.

CompoundSubstituent PositionpKa ValueRelative Acidity
o-Chlorobenzoic Acid Ortho~2.91Strongest
m-Chlorobenzoic Acid Meta~3.83Intermediate
p-Chlorobenzoic Acid Para~4.00Weakest (of isomers)
Benzoic Acid Unsubstituted~4.20Reference

Note: The pKa values are approximate and represent a consensus from multiple sources.[1][2][3][4][5][6][7]

The data clearly indicates the following order of acidity: o-Chlorobenzoic Acid > m-Chlorobenzoic Acid > p-Chlorobenzoic Acid > Benzoic Acid

Logical Framework for Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the benzene ring stabilize the negative charge on the carboxylate group through electronic effects, thereby increasing the acidity (lowering the pKa) compared to benzoic acid. The position of the substituent is critical as it dictates the nature and magnitude of these electronic effects.

Acidity_Factors cluster_effects Electronic Effects of Chlorine cluster_positions Substituent Position cluster_stability Anion Stability & Acidity Inductive -I Effect (Electron Withdrawing) Ortho_Pos Ortho Inductive->Ortho_Pos Distance Dependent Meta_Pos Meta Inductive->Meta_Pos Distance Dependent Para_Pos Para Inductive->Para_Pos Distance Dependent Resonance +R Effect (Electron Donating) Resonance->Ortho_Pos Operative Resonance->Para_Pos Operative Ortho Ortho Effect (Steric) Ortho->Ortho_Pos Unique Ortho_Acid o-Chlorobenzoate (Most Stable) Ortho_Pos->Ortho_Acid Strong -I + Ortho Effect Meta_Acid m-Chlorobenzoate (Intermediate Stability) Meta_Pos->Meta_Acid Strong -I (No +R) Para_Acid p-Chlorobenzoate (Least Stable) Para_Pos->Para_Acid Weak -I +R Effect

Caption: Relationship between substituent position, electronic effects, and anion stability.

Analysis of Electronic Effects:
  • Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the benzene ring through the sigma bonds.[6][8][9] This effect stabilizes the negative charge of the carboxylate anion, increasing acidity. The inductive effect is distance-dependent, weakening as the distance from the carboxyl group increases: ortho > meta > para .

  • Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +R or +M effect).[4][8][10] This electron-donating effect introduces negative charge into the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is only operative when the substituent is at the ortho or para position; it does not affect the meta position.[9]

  • Ortho Effect: In most cases, any substituent at the ortho position of benzoic acid increases its acidity more than at other positions, a phenomenon known as the ortho effect.[8] This is primarily a steric effect. The ortho-substituent forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, but more importantly, it enhances the stabilization of the carboxylate anion, leading to a significant increase in acidity.

Positional Breakdown:
  • Ortho-Chlorobenzoic Acid: This isomer is the strongest acid due to the combination of a powerful, distance-minimized inductive (-I) effect and the overriding ortho effect.[8]

  • Meta-Chlorobenzoic Acid: At the meta position, only the electron-withdrawing inductive (-I) effect is operative.[9] The resonance effect is absent. This leads to effective stabilization of the conjugate base, making it a stronger acid than both p-chlorobenzoic acid and benzoic acid.

  • Para-Chlorobenzoic Acid: In the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +R effect decreases it. For halogens, the -I effect generally outweighs the +R effect, resulting in a net increase in acidity compared to benzoic acid. However, the counteracting +R effect makes the para isomer less acidic than the meta isomer, where no such opposition occurs.[8][10]

Experimental Protocols for pKa Determination

The determination of pKa values is a cornerstone of physical chemistry. Two prevalent and highly accurate methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a high-precision classical method for pKa measurement.[4] It involves monitoring pH changes in a solution of the acid as a titrant of known concentration is added.

  • Objective: To determine the pKa by identifying the half-equivalence point of the titration curve.

  • Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.

  • Reagents:

    • Solution of the chlorobenzoic acid isomer (e.g., 0.01 M) in purified water or a suitable co-solvent if solubility is low.

    • Standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.

    • Standard buffer solutions (e.g., pH 4, 7, 10) for pH meter calibration.

    • Inert electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Workflow:

Potentiometric_Workflow A 1. Calibrate pH Meter (Using standard buffers) B 2. Prepare Analyte Solution (Chlorobenzoic acid in vessel) A->B C 3. Titration (Add NaOH titrant incrementally) B->C D 4. Record Data (Measure pH after each addition) C->D E 5. Plot Titration Curve (pH vs. Volume of NaOH) D->E F 6. Determine Equivalence Point (Inflection point of the curve) E->F G 7. Calculate pKa (pH at half-equivalence volume) F->G

Caption: Workflow for pKa determination via potentiometric titration.

  • Procedure:

    • The pH meter is accurately calibrated using at least two standard buffer solutions.

    • A known volume of the chlorobenzoic acid solution is placed in the reaction vessel.

    • The solution is titrated with the standardized NaOH solution, added in small, precise increments from the burette.

    • After each addition, the solution is stirred to ensure homogeneity, and the stable pH reading is recorded.

    • The collected data (pH vs. volume of titrant) is plotted to generate a titration curve.

    • The equivalence point (the point of inflection) is determined from the curve, often by analyzing its first or second derivative.

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[4][6]

UV-Vis Spectrophotometry

This method is advantageous for compounds that are poorly soluble or available only in small quantities, provided they have a UV-active chromophore near the acidic group.[4]

  • Objective: To determine the pKa by measuring the change in UV absorbance as a function of pH.

  • Principle: The protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

  • Apparatus: UV-Vis spectrophotometer, calibrated pH meter, quartz cuvettes.

  • Reagents:

    • Stock solution of the chlorobenzoic acid isomer.

    • A series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Procedure:

    • The UV-Vis spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 10) are recorded to identify a suitable analytical wavelength where the absorbance difference between the two species is maximal.

    • A series of solutions is prepared by adding a small, constant aliquot of the stock solution to different buffers of known pH.

    • The absorbance of each solution is measured at the chosen analytical wavelength.

    • The pKa is calculated by fitting the absorbance vs. pH data to the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species.[3][8]

References

validation of HPLC methods for dichlorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated HPLC Methods for the Determination of Dichlorobenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of dichlorobenzoic acid isomers are crucial for quality control and synthetic process monitoring. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance based on experimental data.

Method Comparison

The primary method detailed is a validated gradient reversed-phase HPLC method, which is robust and widely applicable. An alternative method utilizing a novel stationary phase is also presented for comparison, highlighting advancements in separation technologies.

Table 1: Comparison of HPLC Methodologies

ParameterMethod 1: Validated Gradient RP-HPLCMethod 2: Alternative RP-HPLC
Stationary Phase C18 (USP L1)MIL-53(Fe) packed column
Mobile Phase A: 0.01M Ammonium Acetate (pH 2.5) and Methanol (50:50 v/v)B: Methanol and Water (80:20 v/v)Acetonitrile and Water (80:20 v/v)
Elution Type GradientIsocratic
Flow Rate 1.2 mL/min[1][2][3]0.6 mL/min
Detection UV at 210 nm[1][2][3]UV at 254 nm[4]

Performance and Validation Data

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[5] The following table summarizes the validation parameters for the primary gradient RP-HPLC method, demonstrating its reliability for the quantitative analysis of dichlorobenzoic acid isomers.

Table 2: Validation Summary for the Gradient RP-HPLC Method

Validation ParameterResult
Linearity (r²) ≥ 0.999[5]
Accuracy (% Recovery) 98.0 - 102.0%[5]
Precision (% RSD) ≤ 2.0%[5]
Limit of Detection (LOD) Reported as determined
Limit of Quantitation (LOQ) Reported as determined
Specificity The method is selective for the isomers.[2][3]
Robustness The method is demonstrated to be robust.[2][3]

Experimental Protocols

Method 1: Validated Gradient Reversed-Phase HPLC

This method is designed for the separation and determination of 2,3-dichlorobenzoic acid and its associated regioisomers.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (USP L1 classification) is used.[1][2][3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01M ammonium acetate solution in water, adjust the pH to 2.5, and mix with methanol in a 50:50 (v/v) ratio.[1][2][3]

    • Mobile Phase B: A mixture of methanol and water in an 80:20 (v/v) ratio.[1][2][3]

  • Chromatographic Conditions:

    • Elution: Gradient elution is performed.

    • Flow Rate: 1.2 mL/min.[1][2][3]

    • Detection Wavelength: 210 nm.[1][2][3]

    • Injection Volume: As per system suitability.

  • Validation: The method was fully validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Method 2: Alternative Reversed-Phase HPLC with MIL-53(Fe) Column

This method presents an alternative stationary phase for the separation of dichlorobenzene isomers, which can be adapted for dichlorobenzoic acid isomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A MIL-53(Fe) packed column.[4]

  • Mobile Phase Preparation: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.

  • Chromatographic Conditions:

    • Elution: Isocratic.

    • Flow Rate: 0.6 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

Method Validation Workflow

The following diagram illustrates the logical workflow of an HPLC method validation process, outlining the key parameters as stipulated by ICH guidelines.

HPLC_Validation_Workflow MethodDevelopment Method Development (Column, Mobile Phase, etc.) ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision Robustness Robustness Specificity->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Robustness Accuracy->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability FinalReport Final Validation Report SystemSuitability->FinalReport

Caption: HPLC Method Validation Workflow as per ICH Guidelines.

References

A Comparative Analysis of Benzoic Acid Isomers in Organocatalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a catalyst is paramount in optimizing chemical transformations. While complex catalysts often take center stage, the utility of simpler, readily available organic molecules is a field of growing interest. Benzoic acid and its derivatives have emerged as effective Brønsted acid organocatalysts in various reactions.[1] The isomeric forms of substituted benzoic acids, particularly aminobenzoic and hydroxybenzoic acids, present a nuanced landscape for catalytic activity. The position of the electron-donating amino or hydroxyl group—ortho, meta, or para—significantly influences the molecule's electronic properties and, consequently, its catalytic efficacy.[1]

This guide provides a comparative analysis of these isomers, leveraging their fundamental physicochemical properties to infer their catalytic potential. While direct, comprehensive studies comparing all isomers in a single benchmark reaction are not extensively documented, this analysis provides a framework based on established chemical principles and proposes a standardized experimental protocol for empirical validation.[1]

Physicochemical Properties Influencing Catalysis

The primary determinant of catalytic activity for these isomers in acid-catalyzed reactions is their Brønsted acidity, quantified by the pKa of the carboxylic acid group. A lower pKa value signifies a stronger acid and, hypothetically, a more active catalyst. The substituent's position (ortho, meta, para) alters the pKa through a combination of inductive and resonance effects, as well as intramolecular interactions.

  • Ortho Isomers: These often exhibit enhanced acidity (lower pKa) due to the "ortho effect." This is a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, and potential intramolecular hydrogen bonding, which stabilizes the conjugate base.[1][2]

  • Meta Isomers: The substituent at the meta position primarily exerts an inductive effect, which is weaker compared to the influence from the ortho and para positions.[1]

  • Para Isomers: The substituent at the para position can exert both inductive and resonance effects. For electron-donating groups like -NH₂ and -OH, the resonance effect can decrease acidity compared to the ortho-isomer by destabilizing the carboxylate anion.[1]

Data Presentation: Physicochemical Properties of Benzoic Acid Isomers

The following table summarizes the pKa values for the isomers of aminobenzoic and hydroxybenzoic acid, providing a basis for comparing their potential catalytic activity.

CompoundIsomer PositionpKa Value (approx.)Notes
Aminobenzoic Acid Ortho~4.95The proximity of the amino group can lead to complex interactions.
Meta~3.07[1][3]The amino group has a weaker electronic influence compared to other positions.[1]
Para~2.44The amino group's electron-donating resonance can decrease acidity relative to the ortho-isomer.[1]
Hydroxybenzoic Acid Ortho~2.98[1]Strong intramolecular hydrogen bonding stabilizes the conjugate base, increasing acidity.[1]
Meta~4.08The hydroxyl group at the meta position primarily acts through its inductive effect.
Para~4.58The +R effect of the hydroxyl group destabilizes the carboxylate anion, decreasing acidity.

Based on these pKa values, a preliminary hypothesis suggests that isomers with lower pKa values, such as ortho-hydroxybenzoic acid and para-aminobenzoic acid, would exhibit superior catalytic activity in acid-catalyzed reactions.[1] However, factors like steric hindrance and specific substrate interactions must also be considered.[1]

Catalytic Mechanism and Experimental Workflow

To empirically evaluate and compare the catalytic efficiency of these isomers, a benchmark acid-catalyzed reaction such as Fischer esterification is suitable.[1] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the organocatalyst, followed by nucleophilic attack from the alcohol.

G Catalyst Benzoic Acid Isomer (Catalyst) ProtonatedAcid Protonated Acetic Acid Catalyst->ProtonatedAcid Protonates AceticAcid Acetic Acid (Substrate) AceticAcid->ProtonatedAcid Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Alcohol Alcohol (e.g., Benzyl Alcohol) Alcohol->Tetrahedral Nucleophilic Attack Ester Ester (Product) Tetrahedral->Ester Proton Transfer & Water Elimination Water Water (Byproduct) Tetrahedral->Water RegenCatalyst Regenerated Catalyst Ester->RegenCatalyst Releases RegenCatalyst->Catalyst

Caption: Simplified catalytic cycle for esterification by a benzoic acid isomer.

Experimental Protocol: Benchmark Fischer Esterification

This protocol provides a methodology for quantifying and comparing the catalytic activity of ortho-, meta-, and para-isomers of aminobenzoic and hydroxybenzoic acid.

Objective: To compare the catalytic efficiency of benzoic acid isomers in the Fischer esterification of benzyl alcohol with acetic acid.[1]

Materials:

  • ortho-Aminobenzoic acid

  • meta-Aminobenzoic acid

  • para-Aminobenzoic acid

  • ortho-Hydroxybenzoic acid

  • meta-Hydroxybenzoic acid

  • para-Hydroxybenzoic acid

  • Benzyl alcohol (reagent grade)

  • Glacial acetic acid (reagent grade)

  • Toluene (solvent, anhydrous)

  • Sodium bicarbonate (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the catalyst (0.1 mmol of a benzoic acid isomer).

  • Reagents: To each flask, add benzyl alcohol (10 mmol), glacial acetic acid (12 mmol), and toluene (20 mL).

  • Reaction: Heat the mixtures to reflux (approx. 110°C) with vigorous stirring.

  • Monitoring: Collect small aliquots (e.g., 0.1 mL) from each reaction mixture at set time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Quenching: Immediately quench each aliquot by diluting it in a known volume of a saturated sodium bicarbonate solution to neutralize the acids.

  • Extraction: Extract the organic components from the quenched aliquot with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of the product, benzyl acetate.

Data Analysis:

  • Plot the yield of benzyl acetate as a function of time for each catalyst.

  • Determine the initial reaction rate from the slope of the curve at the beginning of the reaction.

  • Compare the final product yield after a set time (e.g., 8 hours) for each isomer.[1]

G A 1. Add Catalyst (0.1 mmol) & Reagents (10 mmol Alcohol, 12 mmol Acid) to Flask B 2. Add Toluene (20 mL) and assemble Reflux Apparatus A->B C 3. Heat to Reflux (~110°C) with Vigorous Stirring B->C D 4. Collect Aliquots at Timed Intervals (0-8h) C->D E 5. Quench Aliquot with NaHCO₃ & Extract with Ethyl Acetate D->E F 6. Analyze Organic Layer by GC or HPLC E->F G 7. Plot Yield vs. Time & Compare Reaction Rates F->G

Caption: General experimental workflow for comparing catalyst performance.

Conclusion

The catalytic potential of aminobenzoic and hydroxybenzoic acid isomers is intrinsically linked to the electronic effects imparted by the substituent's position on the aromatic ring.[1] While acidity (pKa) provides a strong theoretical basis for predicting catalytic activity, empirical testing using a standardized protocol is essential for validation. The ortho effect and other intramolecular interactions can lead to catalytic behaviors that are not solely predicted by pKa values. The methodologies and data presented in this guide offer a robust framework for researchers to systematically investigate and select the optimal benzoic acid isomer for their specific organocatalytic applications.

References

A Comparative Guide to the Neuroprotective Effects of 3,5-Dichlorobenzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat complex neurodegenerative diseases like Alzheimer's has led to the development of multi-target-directed ligands. Among these, hybrids incorporating a 3,5-dichlorobenzoic acid moiety have shown considerable promise. This guide provides a comparative analysis of two prominent classes of these hybrids: cyclopentaquinoline and tetrahydroacridine derivatives, focusing on their neuroprotective efficacy and underlying mechanisms.

Performance Comparison of 3,5-Dichlorobenzoic Acid Hybrids

The neuroprotective potential of these hybrid compounds stems from their ability to address multiple pathological factors in neurodegenerative diseases, including cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress. Below is a summary of the in vitro activity of representative compounds from each class.

ParameterCyclopentaquinoline Hybrid (Compound 3e)Tetrahydroacridine Hybrid (Compound 3c)Standard Drugs
Acetylcholinesterase (AChE) Inhibition (IC50) 0.131 µM[1][2][3][4]25 nM[5]Tacrine: 77 nM, Donepezil: 65 nM
Butyrylcholinesterase (BuChE) Inhibition (IC50) 0.116 µM[1][2][3][4]123 nM[5]Donepezil: 3500 nM
Aβ Aggregation Inhibition 55.7% (at 5 µM)[1][2][3][4]23% (at 5 µM) to 32% (at 100 µM)[5]N/A
Neuroprotection against Oxidative Stress Acceptable; higher cell viability than Trolox at certain concentrations[6]Demonstrates neuroprotective activity at 0.1 µM and 0.01 µM, though the effect has been considered modest.[5][7]Trolox (positive control)

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of these 3,5-dichlorobenzoic acid hybrids are largely attributed to their ability to counteract oxidative stress, a key pathological feature of neurodegenerative diseases. A crucial signaling pathway in the cellular defense against oxidative stress is the Nrf2-ARE pathway. While not definitively proven for these specific hybrids, their documented antioxidant properties suggest a likely interaction with this pathway.

G cluster_stress Cellular Stress cluster_pathway Nrf2-ARE Pathway cluster_outcome Cellular Response Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 destabilizes Hybrid_Compound 3,5-Dichlorobenzoic Acid Hybrid Hybrid_Compound->Nrf2_Keap1 may promote dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Reduced_ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->Reduced_ROS catalyze reduction of Neuroprotection Neuroprotection Reduced_ROS->Neuroprotection leads to

Caption: Proposed Nrf2-ARE signaling pathway for neuroprotection.

Experimental Protocols

The evaluation of the neuroprotective and multi-target activities of these hybrids involves several key in vitro assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), and the product reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured at 412 nm. The presence of an inhibitor reduces the rate of this color change.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.

Aβ Aggregation Inhibition Assay (Thioflavin T Fluorescence Assay)

This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of aggregated Aβ fibrils, resulting in a significant increase in its fluorescence emission.

  • Procedure:

    • Incubate Aβ peptide solution with and without the test compound at 37°C to allow for aggregation.

    • After incubation, add ThT solution to each sample.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • A lower fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, in this context, the neuroprotective effect of a compound against an oxidative insult.

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂).

    • After incubation, add MTT solution to the cells and incubate further to allow formazan formation.

    • Solubilize the formazan crystals and measure the absorbance at approximately 570 nm.

    • An increase in cell viability in the compound-treated, stressed cells compared to the stressed-only cells indicates a neuroprotective effect.

Experimental Workflow

The discovery and preclinical evaluation of novel neuroprotective 3,5-dichlorobenzoic acid hybrids generally follow a structured workflow.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Design Hybrid Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification ChE_Inhibition Cholinesterase Inhibition Assays Purification->ChE_Inhibition Abeta_Inhibition Aβ Aggregation Inhibition Assays Purification->Abeta_Inhibition Neuroprotection_Assay Neuroprotection Assays (e.g., MTT) Purification->Neuroprotection_Assay Mechanism Mechanism of Action Studies ChE_Inhibition->Mechanism Abeta_Inhibition->Mechanism Neuroprotection_Assay->Mechanism Toxicity Toxicity & Safety Profiling Mechanism->Toxicity In_Vivo In Vivo Efficacy (Animal Models) Toxicity->In_Vivo

Caption: General experimental workflow for hybrid drug development.

References

A Comparative Cross-Validation of Analytical Methods for the Quantification of 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantitative analysis of 3-(3,5-dichlorophenyl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document presents supporting experimental data and detailed methodologies to aid in the selection process.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 3-(3,5-dichlorophenyl)benzoic acid. The data is compiled from validated methods and published literature for the analyte and similar compounds.[1]

Parameter HPLC-UV LC-MS/MS GC-MS (after derivatization)
Linearity (r²) ≥ 0.999> 0.99≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95 - 108%90 - 110%
Precision (RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL1 - 50 ng/L~0.5 ng/mL
Specificity Moderate to HighHighHigh
Analysis Time ~10-30 min~5-15 min~15-30 min
Sample Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate to High
Need for Derivatization NoNoYes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of 3-(3,5-dichlorophenyl)benzoic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of 3-(3,5-dichlorophenyl)benzoic acid in various samples.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient mixture of acetonitrile and water containing an acidifier like 0.1% formic acid or phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30 °C.[1][3]

  • Detection Wavelength: 235 nm or 254 nm.[1][3]

  • Injection Volume: 10-20 µL.[1][3]

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 3-(3,5-dichlorophenyl)benzoic acid reference standard in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-(3,5-dichlorophenyl)benzoic acid in a suitable solvent like methanol to a concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification.[4]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Column: A reversed-phase C18 column (e.g., Nucleodur® C18 Isis).[6]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[4][6]

  • Flow Rate: 0.3 - 0.6 mL/min.[6][7]

  • Ionization Mode: ESI in negative ion mode is typically suitable for acidic compounds.[4]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for 3,5-dichlorobenzoic acid would be monitored (e.g., m/z 188.95 -> 145.05 and 188.95 -> 35.05).[5]

Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to much lower concentrations (in the ng/mL range).

  • Sample Clean-up: For complex matrices, a sample pre-concentration and clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.[4][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-(3,5-dichlorophenyl)benzoic acid, derivatization is required.[4]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250-280 °C.[1][3]

  • Oven Temperature Program: An initial temperature of 80-100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.[1][3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-500.[1][3]

Derivatization and Sample Preparation:

  • Derivatization (Esterification/Silylation): The carboxylic acid group must be derivatized to increase volatility. This can be achieved through esterification (e.g., with BF3-methanol) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide).[3][4]

  • Procedure: To a dried sample, add the derivatizing agent and heat as required. After the reaction, the derivatized analyte is extracted into an organic solvent like hexane or ethyl acetate for GC-MS analysis.[3][4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for 3-(3,5-dichlorophenyl)benzoic acid.

Analyte 3-(3,5-dichlorophenyl)benzoic acid Reference Standard & Samples Method_Dev Method Development & Optimization Analyte->Method_Dev HPLC HPLC-UV Method_Dev->HPLC LCMS LC-MS/MS Method_Dev->LCMS GCMS GC-MS (with Derivatization) Method_Dev->GCMS Validation Method Validation (ICH Guidelines) HPLC->Validation LCMS->Validation GCMS->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity Specificity Validation->Specificity Cross_Validation Cross-Validation: Comparative Analysis Linearity->Cross_Validation Accuracy->Cross_Validation Precision->Cross_Validation LOD_LOQ->Cross_Validation Specificity->Cross_Validation Report Final Report & Method Selection Cross_Validation->Report

Caption: Workflow for the cross-validation of analytical methods.

cluster_hplc cluster_lcms cluster_gcms Sample Sample Preparation HPLC_Workflow HPLC-UV Analysis Sample->HPLC_Workflow LCMS_Workflow LC-MS/MS Analysis Sample->LCMS_Workflow Derivatization Derivatization Sample->Derivatization Data_Acquisition Data Acquisition HPLC_Workflow->Data_Acquisition UV Signal LCMS_Workflow->Data_Acquisition Mass Spectra GCMS_Workflow GC-MS Analysis GCMS_Workflow->Data_Acquisition Mass Spectra Derivatization->GCMS_Workflow Data_Processing Data Processing Data_Acquisition->Data_Processing Comparison Comparative Evaluation Data_Processing->Comparison

Caption: Experimental workflow for comparative analysis.

References

Dichlorobenzoic Acid's Biological Activity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of dichlorobenzoic acids against other substituted benzoic acids, supported by experimental data.

Substituted benzoic acids are a versatile class of compounds with a wide array of biological activities, ranging from herbicidal to therapeutic applications. Among these, dichlorobenzoic acids (DCBAs) stand out due to the significant influence of chlorine substitution on their chemical properties and biological efficacy. The position of the two chlorine atoms on the benzene ring gives rise to six different isomers, each with unique characteristics. This guide provides a comparative analysis of the biological activities of dichlorobenzoic acids versus other substituted benzoic acids, including monochlorobenzoic, hydroxybenzoic, and aminobenzoic acids, with a focus on their antimicrobial, anti-inflammatory, and herbicidal properties.

Antimicrobial Activity

The antimicrobial potential of substituted benzoic acids is significantly influenced by the nature and position of the substituents on the aromatic ring. While a direct comparative study across a wide range of substituted benzoic acids is limited, available data indicates that halogenation can enhance antimicrobial efficacy.

Comparative Antibacterial Activity (MIC, µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Dichlorobenzoic Acids
2,4-Dichlorobenzoic AcidData not availableData not availableData not availableData not available
3,4-Dichlorobenzoic AcidData not availableData not availableData not availableData not available
Monochlorobenzoic Acids
2-Chlorobenzoic Acid Deriv.125-250[1]250-500[1]500[1]>500[1]
Hydroxybenzoic Acids
4-Hydroxybenzoic Acid160[2]160[2]160[2]160[2]
Aminobenzoic Acids
2-Aminobenzoic Acid Deriv.70-200Data not availableData not availableData not available

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "Deriv." indicates that the data is for derivatives of the parent compound.

Comparative Antifungal Activity (MIC, µg/mL)
CompoundCandida albicansAspergillus niger
Dichlorobenzoic Acids
2,4-Dichlorobenzoic AcidData not availableData not available
3,4-Dichlorobenzoic AcidData not availableData not available
Monochlorobenzoic Acids
2-Chlorobenzoic Acid Deriv.Data not availableData not available
Hydroxybenzoic Acids
3,4,5-Trihydroxybenzoic Acid128Data not available
Aminobenzoic Acids
2-Aminobenzoic Acid Deriv.70-200[3]Data not available

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "Deriv." indicates that the data is for derivatives of the parent compound.

Anti-inflammatory Activity

Substituted benzoic acids, particularly those with hydroxyl groups like salicylic acid, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of dichlorobenzoic acids is an area of active research.

Comparative COX-2 Inhibition (IC50, µM)
CompoundCOX-2 IC50 (µM)
Dichlorobenzoic Acids Data not available
Other Substituted Benzoic Acids
Meclofenamic Acid (a DCBA analogue)0.06[4]
Indomethacin0.01[4]
Celecoxib (Selective COX-2 Inhibitor)0.78[5]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

The mechanism of COX-2 inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of study in drug development. The following diagram illustrates the general pathway and the point of inhibition.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Inhibitor Dichlorobenzoic Acid / Substituted Benzoic Acid Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated prostaglandin synthesis and its inhibition.

Herbicidal Activity

The herbicidal properties of certain substituted benzoic acids, particularly chlorinated derivatives, are well-established. These compounds often act as synthetic auxins or interfere with auxin transport, disrupting plant growth and development. Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a prominent example of a benzoic acid-based herbicide.

Comparative Herbicidal Efficacy (GR50)
CompoundTarget WeedGR50 (g a.i./ha)
Dichlorobenzoic Acids
DicambaVarious broadleaf weedsVaries by species
Other Substituted Benzoic Acids
2,4-D (a phenoxyacetic acid)Various broadleaf weedsVaries by species

Note: GR50 (the dose causing 50% growth reduction) values are highly species- and condition-dependent and are presented here for illustrative purposes.

The mode of action for many benzoic acid herbicides involves the disruption of the plant's natural auxin signaling pathways, which are crucial for growth and development.

Herbicidal_Action_Workflow Herbicide Substituted Benzoic Acid (e.g., Dichlorobenzoic Acid) Auxin_Pathway Disruption of Auxin Signaling Herbicide->Auxin_Pathway Plant_Growth Abnormal Plant Growth Auxin_Pathway->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death

Caption: Logical workflow of the herbicidal action of auxin-mimicking benzoic acids.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

1. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of the test compound (e.g., dichlorobenzoic acid) in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Include a positive control (microorganism and medium, no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined visually or by measuring the optical density using a microplate reader.[1]

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for growth inhibition (visual or spectrophotometric) D->E F Determine MIC E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Prepare solutions of COX-2 enzyme, heme, and the test compound (dissolved in a suitable solvent like DMSO).

  • Prepare a solution of arachidonic acid (the substrate).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

  • Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid solution.

3. Detection and Data Analysis:

  • The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a colorimetric or fluorometric probe.[6]

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity: Seed Germination and Seedling Growth Inhibition Assay

This bioassay assesses the effect of a compound on plant growth.

1. Preparation of Test Solutions:

  • Prepare a series of dilutions of the test compound (e.g., dichlorobenzoic acid) in water or a suitable solvent.

2. Seed Plating:

  • Place a set number of seeds of the target plant species (e.g., cress, lettuce) on a filter paper in a petri dish.

  • Moisten the filter paper with a specific volume of the test solution or a control solution (water or solvent control).

3. Incubation:

  • Seal the petri dishes and incubate them in a controlled environment (e.g., growth chamber) with defined light and temperature conditions for a specific period (e.g., 3-7 days).

4. Data Collection and Analysis:

  • After the incubation period, measure the germination percentage and the length of the roots and shoots of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • Determine the GR50 (the concentration that causes 50% growth reduction) or IC50 (the concentration that causes 50% inhibition of germination) from the dose-response curves.[7]

Conclusion

Dichlorobenzoic acids exhibit a range of biological activities that are highly dependent on the isomeric substitution pattern. Their primary and most well-documented application is in agriculture as herbicides, where they effectively mimic or interfere with auxin signaling. While data on their antimicrobial and anti-inflammatory properties is less comprehensive, the presence of chlorine atoms suggests potential for enhanced activity compared to unsubstituted benzoic acid. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and to benchmark their efficacy against other substituted benzoic acids in the antimicrobial and anti-inflammatory arenas. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative research, enabling a more thorough understanding of the therapeutic and agrochemical potential of this class of compounds.

References

A Researcher's Guide to the Structural Isomers of Dichloromethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, a nuanced understanding of the structural isomers of pharmacologically active molecules is paramount. The positional isomerism of substituents on an aromatic ring can profoundly influence a compound's physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive structural comparison of 3,5-dichloro-2-methoxybenzoic acid and its 17 structural isomers, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties: A Comparative Analysis

The arrangement of the two chlorine atoms and one methoxy group on the benzoic acid scaffold gives rise to 18 distinct structural isomers. The interplay of their electronic and steric effects results in a unique set of physicochemical properties for each isomer. The following tables summarize the available experimental and predicted data for these compounds.

Table 1: Positional Isomers and Available Physical Data for Dichloromethoxybenzoic Acid

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1 2,3-dichloro-4-methoxybenzoic acid57296-63-8C₈H₆Cl₂O₃221.04215-217No data
2 2,3-dichloro-5-methoxybenzoic acid50499-63-3C₈H₆Cl₂O₃221.04148-150No data
3 2,3-dichloro-6-methoxybenzoic acid13312-68-4C₈H₆Cl₂O₃221.04128-130No data
4 2,4-dichloro-3-methoxybenzoic acid5330-05-2C₈H₆Cl₂O₃221.04205-207No data
5 2,4-dichloro-5-methoxybenzoic acid71685-44-4C₈H₆Cl₂O₃221.04183-185No data
6 2,4-dichloro-6-methoxybenzoic acid2445-93-4C₈H₆Cl₂O₃221.04158-160No data
7 2,5-dichloro-3-methoxybenzoic acid33234-25-2C₈H₆Cl₂O₃221.04142-144No data
8 2,5-dichloro-4-methoxybenzoic acid2500-03-0C₈H₆Cl₂O₃221.04198-200No data
9 2,6-dichloro-3-methoxybenzoic acid1776-66-5C₈H₆Cl₂O₃221.04155-157No data
10 2,6-dichloro-4-methoxybenzoic acid3438-38-2C₈H₆Cl₂O₃221.04188-190No data
11 3,4-dichloro-2-methoxybenzoic acid155382-86-8C₈H₆Cl₂O₃221.04200-202No data
12 3,4-dichloro-5-methoxybenzoic acid22960-91-8C₈H₆Cl₂O₃221.04210-212No data
13 This compound 22775-37-7 C₈H₆Cl₂O₃ 221.04 135-137 333.2 (Predicted)
14 3,5-dichloro-4-methoxybenzoic acid37908-97-7C₈H₆Cl₂O₃221.04199-201296 (Predicted)
15 3,6-dichloro-2-methoxybenzoic acid1918-00-9C₈H₆Cl₂O₃221.04114-116No data
16 4,5-dichloro-2-methoxybenzoic acid201150-65-4C₈H₆Cl₂O₃221.04189-191No data
17 4,6-dichloro-2-methoxybenzoic acidNot readily availableC₈H₆Cl₂O₃221.04No dataNo data
18 5,6-dichloro-2-methoxybenzoic acidNot readily availableC₈H₆Cl₂O₃221.04No dataNo data

Table 2: Predicted Physicochemical Properties of Dichloromethoxybenzoic Acid Isomers

IsomerIUPAC NamePredicted pKaPredicted XlogP
1 2,3-dichloro-4-methoxybenzoic acidNo dataNo data
2 2,3-dichloro-5-methoxybenzoic acidNo dataNo data
3 2,3-dichloro-6-methoxybenzoic acidNo dataNo data
4 2,4-dichloro-3-methoxybenzoic acidNo dataNo data
5 2,4-dichloro-5-methoxybenzoic acidNo data2.7
6 2,4-dichloro-6-methoxybenzoic acidNo dataNo data
7 2,5-dichloro-3-methoxybenzoic acidNo dataNo data
8 2,5-dichloro-4-methoxybenzoic acidNo dataNo data
9 2,6-dichloro-3-methoxybenzoic acidNo dataNo data
10 2,6-dichloro-4-methoxybenzoic acidNo dataNo data
11 3,4-dichloro-2-methoxybenzoic acidNo data2.2
12 3,4-dichloro-5-methoxybenzoic acidNo dataNo data
13 This compound No data2.7
14 3,5-dichloro-4-methoxybenzoic acidNo data2.9
15 3,6-dichloro-2-methoxybenzoic acidNo data2.2
16 4,5-dichloro-2-methoxybenzoic acidNo data2.7
17 4,6-dichloro-2-methoxybenzoic acidNo dataNo data
18 5,6-dichloro-2-methoxybenzoic acidNo dataNo data

Note: pKa and XlogP (a measure of lipophilicity) values are predicted using computational models and should be considered as estimates.

Experimental Protocols for Isomer Differentiation

The unambiguous identification and differentiation of the dichloromethoxybenzoic acid isomers require a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To develop a robust HPLC method for the separation and quantification of dichloromethoxybenzoic acid isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid or phosphoric acid (analytical grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.01 M ammonium acetate in water, with the pH adjusted to 2.5 using formic or phosphoric acid.

    • Mobile Phase B: Methanol or acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each available isomer at a concentration of 1 mg/mL in methanol.

    • Prepare a mixed standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.

  • Sample Preparation:

    • Dissolve the sample containing the unknown isomer(s) in methanol to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 230 nm (or a wavelength of maximum absorbance for the isomers)

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (equilibration)

  • Data Analysis:

    • Identify the isomers based on their retention times compared to the standards.

    • Quantify the isomers by constructing a calibration curve from the peak areas of the standard solutions.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern. The integration of the signals will confirm the number of protons on the aromatic ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The number of distinct signals in the aromatic region will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches of the carboxylic acid and methoxy group, and C-Cl stretches. While subtle differences may exist between isomers, IR is generally less powerful for definitive isomer differentiation compared to NMR.

3. Mass Spectrometry (MS):

  • Electron ionization (EI) mass spectrometry will provide the molecular ion peak, confirming the molecular weight. The fragmentation pattern can offer clues about the substitution pattern, although it may not be sufficient for unambiguous identification of all isomers.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the systematic identification of an unknown dichloromethoxybenzoic acid isomer.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Data Interpretation & Confirmation start Unknown Sample hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms->nmr ir IR Spectroscopy nmr->ir data Compare Spectroscopic Data with Reference Spectra or Predicted Data nmr->data ir->data confirm Confirm Isomer Structure data->confirm

performance of different catalysts in the synthesis of dichlorobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Synthesis of Dichlorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorobenzoic acids, crucial intermediates in the pharmaceutical and agrochemical industries, is achieved through various catalytic methods. The choice of catalyst significantly influences the efficiency, selectivity, and environmental impact of the synthesis. This guide provides a comparative analysis of different catalysts employed in the synthesis of 2,4-dichlorobenzoic acid, 3,4-dichlorobenzoic acid, and 2,5-dichlorobenzoic acid, supported by experimental data from peer-reviewed literature.

Performance of Catalysts in Dichlorobenzoic Acid Synthesis

The following table summarizes the performance of different catalysts in the synthesis of various dichlorobenzoic acid isomers. The data highlights the diversity of catalytic systems and their effectiveness under specific reaction conditions.

Dichlorobenzoic Acid IsomerCatalystStarting MaterialReaction ConditionsYield (%)Reference
2,4-Dichlorobenzoic AcidImproved Co-Mn salts complex2,4-DichlorotolueneAir oxidation, non-solvent92.5[1]
2,4-Dichlorobenzoic AcidCo, Mn, and Br2,4-DichlorotolueneLiquid-phase oxidation with O2 in a lower fatty acid at 100-220°CHigh purity and yield[2]
3,4-Dichlorobenzoic AcidAu NCs/TiO2Not Specified (Oxidation of alcohols)With oxygen and sodium hydroxide in water at 120°C under 7500.75 Torr for 6 h in an autoclave96.8[3]
2,5-Dichlorobenzoic AcidCopper salt catalyst (cuprous chloride, cuprous iodide, or cuprous bromide)2,5-Dichlorobenzoic acid (for subsequent amination)Not specified for the synthesis of the acid itself, but for a subsequent reaction.Not Specified[4]
2,5-Dichlorobenzoic AcidCobalt naphthenate2,5-dichloro-6-aminobenzoic acidIn diisobutyl adipate solution at 78°C97[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are protocols derived from the cited literature.

Synthesis of 2,4-Dichlorobenzoic Acid using Improved Co-Mn Salts Complex[1]
  • Reactants : 2,4-Dichlorotoluene, improved Co-Mn salts complex catalyst, air.

  • Procedure : The synthesis is carried out via air oxidation of 2,4-dichlorotoluene in the presence of the improved Co-Mn salts complex catalyst. A key feature of this method is the absence of a solvent, which is advantageous for environmental reasons. The reaction conditions and mechanism are discussed in the referenced paper, leading to a molar yield of 92.5%.

Synthesis of 3,4-Dichlorobenzoic Acid using Au NCs/TiO2 Catalyst[3]
  • Reactants : Alcohol precursor, Au NCs/TiO2 catalyst, oxygen, sodium hydroxide, water.

  • Apparatus : Autoclave reactor equipped with a magnetic stirrer, thermocouple, automatic temperature controller, and a pressure gauge.

  • Procedure :

    • The desired amounts of the reactant, catalyst, water, and NaOH are added to the autoclave.

    • The autoclave is sealed, and the atmosphere is replaced with O2 three times.

    • The reactor is heated to 120°C with stirring.

    • The pressure of O2 is charged to 1.0 MPa and maintained throughout the reaction.

    • After 6 hours, the reactor is cooled to ambient temperature.

    • The reaction mixture is diluted with acetone, and the catalyst is separated.

    • The filtrate is acidified to a pH of 2.0 with hydrochloric acid.

    • The oxidation products are analyzed by gas chromatography.

    • For isolation, the solvent is removed by rotary evaporation, the pH is adjusted to 10.0 with NaOH, and the mixture is extracted with ethyl acetate.

    • The aqueous layer is then acidified to pH 2.0 with HCl and extracted with ethyl acetate.

    • The organic layer is evaporated to yield the carboxylic acid, which is dried overnight.

Synthesis of 2,5-Dichlorobenzoic Acid via Oxidation[4]
  • Reactants : 2,5-Dichlorotoluene, solvent (aqueous pyridine solution), oxidizing agent (potassium permanganate).

  • Procedure :

    • 2,5-Dichlorotoluene is dissolved in an aqueous pyridine solution.

    • Potassium permanganate is added under stirring, and the mixture is heated to 50-80°C for 3-6 hours.

    • After the reaction, the organic solvent is recovered, and water is added. The mixture is filtered while hot.

    • The filtrate is adjusted to a pH of 2 with hydrochloric acid.

    • 2,5-Dichlorobenzoic acid is obtained by cooling, crystallization, and filtration.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis processes described in the experimental protocols.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Reactants (e.g., Dichlorotoluene, Catalyst, Oxidant) Reactor Reaction Vessel (e.g., Autoclave) Reactants->Reactor Solvent Solvent (if applicable) Solvent->Reactor Conditions Set Reaction Conditions (Temperature, Pressure, Time) Reactor->Conditions Reaction Catalytic Reaction Conditions->Reaction Cooling Cooling to Ambient Temperature Reaction->Cooling Filtration Catalyst Separation (Filtration) Cooling->Filtration Extraction Extraction Filtration->Extraction Acidification Acidification Extraction->Acidification Crystallization Crystallization Acidification->Crystallization Drying Drying Crystallization->Drying Product Final Product (Dichlorobenzoic Acid) Drying->Product Analysis Characterization (e.g., GC, Yield Calculation) Product->Analysis

Caption: General experimental workflow for the synthesis of dichlorobenzoic acids.

Reaction_Mechanism_Oxidation Start Dichlorotoluene Intermediate1 Oxidation Intermediate (e.g., Dichlorobenzyl Alcohol) Start->Intermediate1 Oxidation Intermediate2 Oxidation Intermediate (e.g., Dichlorobenzaldehyde) Intermediate1->Intermediate2 Oxidation Product Dichlorobenzoic Acid Intermediate2->Product Oxidation Catalyst Catalyst (e.g., Co-Mn complex) Catalyst->Start Catalyst->Intermediate1 Catalyst->Intermediate2 Oxidant Oxidant (e.g., Air, O2, KMnO4) Oxidant->Start Oxidant->Intermediate1 Oxidant->Intermediate2

Caption: Simplified reaction pathway for the oxidation of dichlorotoluene.

References

The Ortho Effect: A Comparative Guide to the Acidity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups on an aromatic ring can profoundly influence a molecule's chemical properties. A classic example of this is the "ortho effect," where a substituent at the position adjacent (ortho) to a carboxyl group in a benzoic acid derivative significantly enhances its acidity, often beyond what is observed with the same substituent at the meta or para positions. This guide provides a comprehensive literature review of the ortho effect in substituted benzoic acids, presenting quantitative data, detailed experimental protocols for pKa determination, and a visual representation of the underlying principles.

Quantitative Analysis of Acid Dissociation Constants (pKa)

The acidity of a compound is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value indicates a stronger acid. The following table summarizes the experimentally determined pKa values for a series of ortho-, meta-, and para-substituted benzoic acids, allowing for a direct comparison of the ortho effect across different substituents.

SubstituentpKa (ortho)pKa (meta)pKa (para)
-H4.204.204.20
-NO₂2.16[1][2][3]3.453.44
-Cl2.943.83[4]3.98
-CH₃3.91[5][6][7]4.274.37
-OCH₃4.09[8]4.094.47[8]
-OH2.984.084.58
-NH₂4.984.784.92

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented here are representative literature values.

Understanding the Mechanisms of the Ortho Effect

The enhanced acidity of ortho-substituted benzoic acids is primarily attributed to a combination of two key factors: steric inhibition of resonance and, in some cases, intramolecular hydrogen bonding .

Steric Inhibition of Resonance

In benzoic acid, the carboxyl group (-COOH) is co-planar with the benzene ring, allowing for resonance between the two. This delocalization of electrons stabilizes the undissociated acid. However, when a substituent is present at the ortho position, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[6] This disruption of co-planarity inhibits the resonance between the carboxyl group and the ring.

Crucially, this steric inhibition of resonance has a more pronounced stabilizing effect on the carboxylate anion (the conjugate base) formed after deprotonation. In the carboxylate ion, the negative charge is delocalized between the two oxygen atoms. By preventing resonance with the benzene ring, the ortho substituent ensures that this delocalization is not extended into the ring, which would be less favorable. This greater stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid.

Intramolecular Hydrogen Bonding

For certain ortho substituents, such as the hydroxyl (-OH) group, intramolecular hydrogen bonding plays a significant role in stabilizing the conjugate base. After the carboxyl group loses a proton, the resulting carboxylate anion can form a strong hydrogen bond with the adjacent hydroxyl group. This intramolecular interaction provides an additional layer of stabilization to the conjugate base, further promoting the dissociation of the acid and increasing its strength.

The following diagram illustrates the logical relationships of the factors contributing to the ortho effect:

Ortho_Effect cluster_benzoic_acid Benzoic Acid cluster_ortho_substituted Ortho-Substituted Benzoic Acid cluster_factors Contributing Factors to Ortho Effect BA Benzoic Acid BA_conj Benzoate Ion BA->BA_conj Deprotonation Acidity_ref Reference Acidity BA_conj->Acidity_ref Ortho_BA Ortho-Substituted Benzoic Acid Ortho_BA_conj Ortho-Substituted Benzoate Ion Ortho_BA->Ortho_BA_conj Deprotonation Acidity Increased Acidity Ortho_BA_conj->Acidity SIR Steric Inhibition of Resonance SIR->Ortho_BA Forces -COOH out of plane SIR->Ortho_BA_conj Stabilizes conjugate base IHB Intramolecular Hydrogen Bonding (e.g., -OH) IHB->Ortho_BA_conj Stabilizes conjugate base

Caption: Factors contributing to the ortho effect in substituted benzoic acids.

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using one of two primary experimental techniques: potentiometric titration or spectrophotometric analysis.

Potentiometric Titration

This method involves the titration of a weak acid (the substituted benzoic acid) with a strong base (e.g., sodium hydroxide) while monitoring the pH of the solution using a pH meter.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds) to a known concentration (e.g., 0.01 M).

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the benzoic acid solution in a beaker and immerse the pH electrode.

    • Slowly add the standardized strong base solution in small, known increments from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.

    • Prepare a stock solution of the substituted benzoic acid in a suitable solvent.

  • Measurement:

    • Add a small, constant aliquot of the benzoic acid stock solution to each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths at which the acidic (HA) and basic (A⁻) forms of the compound have significantly different absorbances.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be calculated using the Henderson-Hasselbalch equation:

    pKa = pH + log([HA]/[A⁻])

    where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance data.

Conclusion

The ortho effect is a powerful demonstration of how subtle changes in molecular geometry and intramolecular interactions can have a dramatic impact on chemical reactivity. For researchers in drug development and other scientific fields, a thorough understanding of the ortho effect is crucial for predicting and modulating the acidity of aromatic carboxylic acids, a common functional group in many pharmaceutical compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and application of this fundamental principle of organic chemistry.

References

Safety Operating Guide

Essential Disposal Protocol for 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the proper disposal of 3,5-Dichloro-2-methoxybenzoic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical Identity:

  • Name: this compound

  • Nature: Halogenated organic compound.

Primary Disposal Method: The recommended and primary method for the final disposal of this compound is high-temperature incineration at a licensed and certified hazardous waste management facility.[1] This process ensures the complete destruction of the halogenated organic compound.

Immediate Safety and Handling Precautions

Before handling waste this compound, it is imperative to be familiar with its hazards. The chemical is considered hazardous and can cause serious eye and skin irritation.[2][3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.[3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact and potential absorption.
Body Protection Laboratory coat.[1]Protects personal clothing from contamination.
Respiratory Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.[1]Prevents the inhalation of dust or aerosols.

Operational Plan for Waste Collection and Disposal

Follow these procedural steps for the safe collection and temporary storage of this compound waste before its final disposal.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Solids."[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[1]

  • Crucial Note: Never mix halogenated organic waste with non-halogenated waste streams.[1] Co-mingling complicates and increases the cost of disposal.

Step 2: Container and Labeling

  • All waste containers must be in good condition, compatible with the chemical, and kept securely sealed except when adding waste.

  • Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Temporary Storage

  • Store the sealed waste containers in a designated, well-ventilated, and cool area.[2][4]

  • Ensure storage is away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[2][4][5]

Step 4: Accidental Spill Response

  • Ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][4]

  • Avoid generating dust.

  • Clean the spill area, and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste with a licensed waste disposal contractor.

  • Dispose of the contents and container at an approved waste disposal plant.[2][5]

Disposal Quick Reference:

Do'sDon'ts
Segregate as halogenated organic waste.[1]Do Not dispose of down the drain.[1]
Use clearly labeled, sealed, and compatible containers.Do Not mix with non-halogenated waste.[1]
Store in a cool, well-ventilated area.[2][4]Do Not store near incompatible materials.[2][4][5]
Wear appropriate PPE during handling.[1][3]Do Not allow the chemical to enter the environment.[2][3]
Consult your EHS department for specific institutional policies.Do Not attempt disposal without proper certification.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate 3,5-Dichloro-2-methoxybenzoic acid waste (solid or liquid) ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1: Safety First segregate Is waste properly segregated? (Halogenated vs. Non-Halogenated) container Select compatible, sealed container segregate->container Step 3: Contain ppe->segregate Step 2: Segregate labeling Label: 'Hazardous Waste' + Full Chemical Name container->labeling storage Store in cool, ventilated area away from incompatible materials labeling->storage Step 4: Store Safely disposal Arrange for pickup by licensed hazardous waste contractor storage->disposal Step 5: Professional Disposal incineration Final Disposal Method: High-Temperature Incineration disposal->incineration

References

Safeguarding Your Research: A Guide to Handling 3,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,5-Dichloro-2-methoxybenzoic acid, a compound that requires careful management. The following procedures are based on the Safety Data Sheet (SDS) for the closely related and commercially available compound, 3,6-Dichloro-2-methoxybenzoic acid (also known as Dicamba), and should be implemented to minimize risk and ensure regulatory compliance.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Chemical safety goggles or a face shieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Standard safety glasses are not sufficient.[1]
Hand Protection Chemical-resistant, impervious glovesInspect gloves for any signs of wear or perforation before each use.[2] Follow proper glove removal technique to avoid skin contact.
Body Protection Laboratory coat or appropriate protective clothingA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Particulate filter respiratorUse when there is a risk of inhaling dust, especially during spill cleanup.[3] Ensure the respirator is adapted to the airborne concentration of the substance.

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to environmental regulations.

Handling Protocol:
  • Preparation:

    • Ensure a current Safety Data Sheet (SDS) for a relevant analogue like 3,6-Dichloro-2-methoxybenzoic acid is accessible to all personnel.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Confirm that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before commencing work to reduce movement and the potential for spills.

  • During Handling:

    • Wear the appropriate Personal Protective Equipment (PPE) as outlined in the table above.

    • Avoid generating dust.[1][2] If appropriate, moisten the substance first to prevent dusting during transfer.[3]

    • Wash hands thoroughly after handling the compound.[1][2]

    • Do not eat, drink, or smoke in the designated handling area.[2]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, including respiratory protection, sweep the spilled substance into a covered container.[3]

    • Carefully collect the remainder of the material.

    • Store the contained waste for proper disposal.[3]

    • Do not let the chemical enter the environment.[3]

Disposal Plan:

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated PPE and labware, as hazardous waste.

    • Collect the waste in its original container or a clearly labeled, compatible container. Do not mix with other waste streams.[2]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the waste container tightly closed.

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2]

    • It is recommended to use a licensed professional waste disposal service to ensure compliance.

PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task Identify Potential Exposure Routes start->task inhalation Inhalation of Dust? task->inhalation respirator Wear Particulate Filter Respirator inhalation->respirator Yes no_respirator Work in Well- Ventilated Area inhalation->no_respirator No skin_contact Potential for Skin Contact? eye_contact Risk of Splash or Dust to Eyes? skin_contact->eye_contact No gloves Wear Chemical- Resistant Gloves skin_contact->gloves Yes goggles Wear Chemical Safety Goggles eye_contact->goggles Yes end_ppe Proceed with Handling Protocol eye_contact->end_ppe No respirator->skin_contact no_respirator->skin_contact lab_coat Wear Lab Coat gloves->lab_coat lab_coat->eye_contact goggles->end_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.